Benzoselenazole, 2-chloro-
Description
BenchChem offers high-quality Benzoselenazole, 2-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoselenazole, 2-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
85902-47-2 |
|---|---|
Molecular Formula |
C7H4ClNSe |
Molecular Weight |
216.54 g/mol |
IUPAC Name |
2-chloro-1,3-benzoselenazole |
InChI |
InChI=1S/C7H4ClNSe/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H |
InChI Key |
GAOGPNYSGYFOHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C([Se]2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 2-Chlorobenzoselenazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway and predicted characterization profile for the novel compound 2-chlorobenzoselenazole. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established synthetic methodologies and spectroscopic data from analogous sulfur- and selenium-containing heterocyclic compounds. The guide provides detailed, plausible experimental protocols for a multi-step synthesis, predicted spectral data summarized in tabular format, and a clear visualization of the synthetic workflow. This document is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of 2-chlorobenzoselenazole and its potential applications.
Proposed Synthesis of 2-Chlorobenzoselenazole
The proposed synthesis of 2-chlorobenzoselenazole is a two-step process analogous to the well-established synthesis of 2-chlorobenzothiazole. The strategy involves the initial synthesis of a 2-mercaptobenzoselenazole intermediate, followed by a chlorination reaction.
Workflow for the Synthesis of 2-Chlorobenzoselenazole
Caption: Proposed two-step synthesis of 2-chlorobenzoselenazole.
Experimental Protocols
Step 1: Synthesis of 2-Mercaptobenzoselenazole
This procedure is adapted from the synthesis of 2-mercaptobenzothiazole from 2-aminothiophenol.
Materials:
-
2-Aminoselenophenol
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminoselenophenol (1 equivalent) in ethanol.
-
To this solution, add a solution of potassium hydroxide (1.1 equivalents) in ethanol.
-
Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into a beaker of cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid until a precipitate is formed.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-mercaptobenzoselenazole.
Step 2: Chlorination of 2-Mercaptobenzoselenazole to 2-Chlorobenzoselenazole
This protocol is based on the chlorination of 2-mercaptobenzothiazole using sulfuryl chloride.[1][2]
Materials:
-
2-Mercaptobenzoselenazole
-
Sulfuryl Chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, suspend 2-mercaptobenzoselenazole (1 equivalent) in anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Add sulfuryl chloride (2-3 equivalents) dropwise to the cooled suspension with stirring.
-
After the addition, allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction progress should be monitored by TLC.
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chlorobenzoselenazole.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Predicted Characterization Data for 2-Chlorobenzoselenazole
The following tables summarize the predicted physicochemical and spectroscopic data for 2-chlorobenzoselenazole. These predictions are based on the known data of structurally similar compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₄ClNSe |
| Molecular Weight | 216.53 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Expected to be > 200 °C at atmospheric pressure |
| Melting Point | Estimated in the range of 20-40 °C |
Table 2: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.8 - 8.0 | d | 1H | Aromatic Proton |
| 7.6 - 7.8 | d | 1H | Aromatic Proton |
| 7.3 - 7.5 | t | 1H | Aromatic Proton |
| 7.2 - 7.4 | t | 1H | Aromatic Proton |
Table 3: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 160 - 165 | C=N |
| 150 - 155 | Quaternary Aromatic C |
| 130 - 135 | Quaternary Aromatic C |
| 125 - 130 | Aromatic CH |
| 123 - 128 | Aromatic CH |
| 120 - 125 | Aromatic CH |
| 110 - 115 | Aromatic CH |
Table 4: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3100 | Medium | Aromatic C-H stretch |
| 1600 - 1620 | Medium | C=N stretch |
| 1450 - 1580 | Strong | Aromatic C=C ring stretch |
| 1000 - 1100 | Strong | C-Cl stretch |
| 750 - 800 | Strong | Aromatic C-H out-of-plane bend |
Table 5: Predicted Mass Spectrometry Data (EI)
| m/z | Predicted Fragment |
| 217/215 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl and Se) |
| 180 | [M - Cl]⁺ |
| 136 | [M - Se]⁺ (less likely) |
| 109 | [C₆H₄NSe]⁺ |
| 77 | [C₆H₅]⁺ |
Safety Considerations
-
Selenium Compounds: Selenium-containing reagents are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Carbon Disulfide: CS₂ is highly flammable and toxic. It should be handled with extreme care in a fume hood, away from ignition sources.
-
Sulfuryl Chloride: SO₂Cl₂ is a corrosive and toxic liquid. It reacts violently with water. All manipulations should be performed in a fume hood with appropriate PPE.
-
Chlorinated Solvents: Dichloromethane is a suspected carcinogen. Handle with care and use appropriate ventilation.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and characterization of 2-chlorobenzoselenazole. The proposed synthetic route is based on robust and well-documented chemical transformations of analogous compounds. The predicted characterization data offers a valuable reference for researchers aiming to synthesize and identify this novel heterocyclic compound. It is anticipated that this guide will facilitate further research into the properties and potential applications of 2-chlorobenzoselenazole in various scientific and industrial fields.
References
An In-depth Technical Guide on 2-Chlorobenzoselenazole: Synthesis, Properties, and Reactivity Profile
Introduction
Benzoselenazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their unique biological activities and photophysical properties. The incorporation of a selenium atom into the benzothiazole scaffold can modulate the electronic and steric properties of the molecule, potentially leading to enhanced therapeutic efficacy or novel material characteristics. The 2-chloro-substituted derivative, in particular, is a versatile intermediate for further chemical modifications, allowing for the introduction of various functional groups at the 2-position. This guide outlines a plausible synthetic pathway to 2-chlorobenzoselenazole, presents an estimation of its key physical and chemical properties based on its sulfur analogue, and discusses its expected chemical reactivity.
Proposed Synthesis of 2-Chlorobenzoselenazole
While a specific protocol for the synthesis of 2-chlorobenzoselenazole is not documented, a plausible and efficient two-step synthetic route can be proposed by analogy to the well-established synthesis of 2-chlorobenzothiazole. This approach involves the initial formation of 2-mercaptobenzoselenazole, followed by a chlorination reaction.
Experimental Protocol
Step 1: Synthesis of 2-Mercaptobenzoselenazole
This step can be achieved through the reaction of 2-aminoselenophenol with carbon disulfide.
-
Materials: 2-Aminoselenophenol, carbon disulfide, ethanol, potassium hydroxide.
-
Procedure: A solution of 2-aminoselenophenol in ethanol is treated with an equimolar amount of potassium hydroxide to form the corresponding potassium salt. To this solution, an equimolar amount of carbon disulfide is added dropwise at room temperature. The reaction mixture is then refluxed for several hours until the starting material is consumed (monitored by TLC). Upon cooling, the product, 2-mercaptobenzoselenazole, precipitates and can be collected by filtration, washed with cold ethanol, and dried.
Step 2: Synthesis of 2-Chlorobenzoselenazole
The chlorination of 2-mercaptobenzoselenazole can be accomplished using a chlorinating agent such as sulfuryl chloride.[1][2]
-
Materials: 2-Mercaptobenzoselenazole, sulfuryl chloride, inert solvent (e.g., dichloromethane or toluene).
-
Procedure: 2-Mercaptobenzoselenazole is dissolved in an inert solvent and cooled in an ice bath. Sulfuryl chloride (in slight excess) is added dropwise to the stirred solution. The reaction is typically exothermic and should be maintained at a low temperature. After the addition is complete, the reaction mixture is stirred at room temperature for a few hours. The solvent and excess sulfuryl chloride are then removed under reduced pressure to yield crude 2-chlorobenzoselenazole, which can be further purified by distillation or chromatography.
Proposed Synthetic Workflow
The logical relationship of the proposed two-step synthesis is depicted in the following workflow diagram.
Estimated Physical and Chemical Properties
In the absence of experimental data for 2-chlorobenzoselenazole, the properties of its sulfur analog, 2-chlorobenzothiazole, can provide a reasonable estimation. The physical properties are expected to be similar, with slight variations due to the larger atomic radius and higher atomic weight of selenium compared to sulfur.
| Property | 2-Chlorobenzothiazole (CAS: 615-20-3) | 2-Chlorobenzoselenazole (Estimated) |
| Molecular Formula | C₇H₄ClNS | C₇H₄ClNSe |
| Molecular Weight | 169.63 g/mol [3] | ~216.53 g/mol |
| Appearance | White or colorless to light yellow liquid/solid[4] | Colorless to pale yellow liquid/solid |
| Melting Point | 21-23 °C[3] | Expected to be in a similar range, possibly slightly higher |
| Boiling Point | 141 °C / 30 mmHg[3] | Expected to be higher due to increased molecular weight |
| Density | 1.303 g/mL at 25 °C[3] | Expected to be higher |
| Refractive Index | n20/D 1.637[3] | Expected to be higher |
| Solubility | Insoluble in water; soluble in organic solvents[5] | Expected to be insoluble in water and soluble in common organic solvents |
Chemical Reactivity
The reactivity of 2-chlorobenzoselenazole is predicted to be analogous to that of 2-chlorobenzothiazole, primarily characterized by the susceptibility of the C2-Cl bond to nucleophilic substitution.[4][6] The electron-withdrawing nature of the chlorine atom and the aromatic benzoselenazole ring system makes the C2 position electrophilic.
Nucleophilic Substitution Reactions
The chlorine atom at the 2-position is a good leaving group and can be readily displaced by a variety of nucleophiles. This makes 2-chlorobenzoselenazole a valuable precursor for the synthesis of a wide range of 2-substituted benzoselenazole derivatives.
-
Amination: Reaction with primary or secondary amines would yield 2-aminobenzoselenazole derivatives.[6]
-
Alkoxylation/Aryloxylation: Treatment with alcohols or phenols in the presence of a base would lead to the formation of 2-alkoxy- or 2-aryloxybenzoselenazoles.
-
Thiolation: Reaction with thiols would result in the formation of 2-thioether derivatives.
These reactions significantly expand the chemical space accessible from the 2-chlorobenzoselenazole scaffold, enabling the synthesis of diverse compounds for biological screening and materials development.
Conclusion
While direct experimental data for 2-chlorobenzoselenazole is currently lacking in the scientific literature, this guide provides a robust predictive framework for its synthesis, physical properties, and chemical reactivity. The proposed synthetic route, based on well-established methodologies for analogous compounds, offers a clear and feasible pathway for its preparation. The estimated properties, derived from its close structural analog 2-chlorobenzothiazole, serve as a valuable reference for experimental design. The anticipated reactivity highlights its potential as a versatile intermediate for the synthesis of a wide array of novel benzoselenazole derivatives. It is hoped that this technical guide will stimulate further research into this promising, yet underexplored, class of heterocyclic compounds.
References
- 1. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-氯苯并噻唑 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chlorobenzoselenazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-chlorobenzoselenazole, a heterocyclic organoselenium compound. Due to the limited availability of data for this specific molecule, this guide also includes comparative information for its well-characterized sulfur analog, 2-chlorobenzothiazole. The content herein is intended to serve as a foundational resource for researchers interested in the synthesis, properties, and potential applications of benzoselenazoles.
Physicochemical Properties
A specific CAS (Chemical Abstracts Service) registry number for 2-chlorobenzoselenazole could not be retrieved from available databases, suggesting it is a novel or less-documented compound. However, its molecular weight has been calculated based on its chemical formula. For comparative purposes, the properties of 2-chlorobenzothiazole are also presented.
| Property | 2-Chlorobenzoselenazole (Calculated) | 2-Chlorobenzothiazole[1][2][3][4][5][6][7] |
| Molecular Formula | C₇H₄ClNSe | C₇H₄ClNS |
| Molecular Weight | 216.53 g/mol | 169.63 g/mol [1][2][3][4][5][6][7] |
| CAS Number | Not Found | 615-20-3[1][2][3][4][5][6][7] |
Synthesis of Benzoselenazoles: An Exemplary Protocol
Experimental Protocol: Copper(I)-Catalyzed Synthesis of 2-(1-Piperidyl)-1,3-benzoselenazole [8]
-
Preparation: A flame-dried flask is charged with selenium (1.0 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol) in tetrahydrofuran (THF) (3 mL).
-
Addition of Reactants: To this mixture, 2-bromophenyl isocyanide (1.1 mmol), piperidine (1.2 mmol), and copper(I) iodide (CuI) (0.01 mmol) are added at room temperature.
-
Reaction: The reaction mixture is stirred for 12 hours at room temperature.
-
Work-up: The mixture is then poured into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with diethyl ether (Et₂O).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Below is a generalized workflow for the synthesis of substituted benzoselenazoles.
Potential Biological Activities of Benzoselenazoles
Benzoselenazoles are a class of organoselenium compounds that have garnered significant interest due to their diverse biological activities. While research on 2-chlorobenzoselenazole is limited, the broader class of benzoselenazoles has been reported to exhibit a range of pharmacological properties, including antioxidant, antitumor, and antibacterial effects.[9][10][11] The incorporation of selenium into heterocyclic structures can significantly influence their biological activity.
The potential therapeutic applications of benzoselenazoles stem from their unique redox properties and their ability to interact with various biological targets. For instance, some organoselenium compounds are known to inhibit enzymes such as thioredoxin reductase, which is a key player in cellular redox balance.[12][13]
Illustrative Signaling Pathway
Given the nascent stage of research on 2-chlorobenzoselenazole, a specific signaling pathway modulated by this compound has not been elucidated. However, based on the known activities of related heterocyclic compounds and organoselenium agents, a hypothetical signaling pathway is presented below to illustrate a potential mechanism of action, such as the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of caspase cascades.
References
- 1. 2-Chlorobenzothiazole | C7H4ClNS | CID 11987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 615-20-3 CAS MSDS (2-Chlorobenzothiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-Chlorobenzothiazole 99 615-20-3 [sigmaaldrich.com]
- 6. 2-クロロベンゾチアゾール - [sigmaaldrich.com]
- 7. 2-Chlorobenzothiazole 99 615-20-3 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A review on benzoselenazoles: synthetic methodologies and potential biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A review on benzoselenazoles: synthetic methodologies and potential biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. jsynthchem.com [jsynthchem.com]
- 13. jsynthchem.com [jsynthchem.com]
Technical Guide: Solubility and Synthesis of 2-Chlorobenzoselenazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzoselenazole is a heterocyclic compound of interest in various fields of chemical research, particularly in the synthesis of more complex molecules and materials. A thorough understanding of its physical and chemical properties, including its solubility in organic solvents, is crucial for its effective use in experimental and developmental settings. This technical guide aims to provide a comprehensive overview of the available information regarding the solubility of 2-chlorobenzoselenazole, alongside a detailed experimental protocol for its synthesis.
Qualitative Solubility and Solvent Compatibility
Based on documented synthetic procedures, 2-chlorobenzoselenazole exhibits solubility in certain organic solvents under specific conditions. The most direct evidence comes from its synthesis, which involves refluxing in phenol. This indicates that 2-chlorobenzoselenazole is soluble in phenol, particularly at elevated temperatures.
In the broader context of benzoselenazole chemistry and related heterocyclic compounds, it is reasonable to infer that 2-chlorobenzoselenazole may also be soluble in a range of polar aprotic and non-polar organic solvents. Researchers working with this compound should consider empirical testing to determine its solubility in solvents relevant to their specific applications. General solvent classes that may warrant investigation for dissolving 2-chlorobenzoselenazole include:
-
Aromatic hydrocarbons: (e.g., toluene, xylene)
-
Chlorinated solvents: (e.g., dichloromethane, chloroform)
-
Ethers: (e.g., tetrahydrofuran, dioxane)
-
Polar aprotic solvents: (e.g., dimethylformamide, dimethyl sulfoxide)
The lack of precise solubility data highlights an area for future research that would be of significant value to the scientific community.
Experimental Protocol: Synthesis of 2-Chlorobenzoselenazole
The following is a detailed methodology for the synthesis of 2-chlorobenzoselenazole, adapted from established literature.
Materials:
-
2-Mercaptobenzoselenazole
-
Sulfur monochloride (S₂Cl₂)
-
Phenol (for recrystallization, if necessary)
Procedure:
-
In a suitable reaction vessel, place 41 g (0.19 mole) of 2-mercaptobenzoselenazole.
-
With constant stirring, add 30 g (0.22 mole) of sulfur monochloride in small portions. An exothermic reaction will occur.
-
Once the initial exothermic reaction has subsided, apply external heat to the mixture.
-
Continue heating until any frothing ceases, and then reflux the mixture for 30 minutes.
-
Allow the reaction mixture to cool and stand at room temperature overnight.
-
The resulting product is 2-chlorobenzoselenazole. Further purification may be achieved by recrystallization from a suitable solvent such as phenol.
Mandatory Visualizations
To further elucidate the experimental workflow, the following diagram illustrates the synthesis process of 2-chlorobenzoselenazole.
Caption: Workflow for the synthesis of 2-chlorobenzoselenazole.
Data Presentation
Due to the absence of quantitative solubility data for 2-chlorobenzoselenazole in the scientific literature, a structured table for easy comparison cannot be provided at this time. Researchers are encouraged to perform their own solubility studies to generate this valuable data.
Conclusion
While quantitative solubility data for 2-chlorobenzoselenazole remains elusive, this guide provides essential information on its qualitative solvent compatibility and a detailed protocol for its synthesis. The provided workflow diagram offers a clear visual representation of the synthetic process. The information contained herein is intended to support researchers, scientists, and drug development professionals in their work with this important chemical compound. Further research into the physicochemical properties of 2-chlorobenzoselenazole, particularly its solubility in a range of organic solvents, is highly encouraged.
In-depth Technical Guide: The Crystal Structure of 2-Chlorobenzoselenazole
Disclaimer: As of the date of this report, a comprehensive search of scientific literature and crystallographic databases has revealed no publicly available experimental data on the crystal structure of 2-chlorobenzoselenazole. This guide, therefore, outlines a prospective approach for its determination, including proposed experimental protocols and computational workflows.
Introduction
2-Chlorobenzoselenazole is a heterocyclic organic compound of interest due to the presence of the benzoselenazole moiety, a scaffold known for its diverse biological activities. The incorporation of a chlorine atom at the 2-position is anticipated to modulate its physicochemical properties and biological efficacy. Understanding the precise three-dimensional arrangement of atoms within a crystalline solid is paramount for establishing structure-activity relationships (SAR), guiding drug design, and understanding intermolecular interactions. This document provides a projected methodology for the determination of the crystal structure of 2-chlorobenzoselenazole.
Quantitative Data Summary
Due to the absence of experimental crystallographic data for 2-chlorobenzoselenazole, the following table summarizes the currently unavailable quantitative parameters. This table serves as a template for the data that would be obtained from a successful X-ray diffraction experiment.
| Parameter | Expected Data Type | Value |
| Crystal System | Text | To be determined |
| Space Group | Text | To be determined |
| Unit Cell Dimensions | ||
| a (Å) | Floating-point | To be determined |
| b (Å) | Floating-point | To be determined |
| c (Å) | Floating-point | To be determined |
| α (°) | Floating-point | To be determined |
| β (°) | Floating-point | To be determined |
| γ (°) | Floating-point | To be determined |
| Volume (ų) | Floating-point | To be determined |
| Z (molecules/unit cell) | Integer | To be determined |
| Calculated Density (g/cm³) | Floating-point | To be determined |
| R-factor | Floating-point | To be determined |
| wR2 | Floating-point | To be determined |
| Goodness-of-fit (GOF) | Floating-point | To be determined |
Proposed Experimental Protocols
The following protocols are hypothetical and based on general methodologies for the synthesis and crystallization of related heterocyclic compounds.
A plausible synthetic route to 2-chlorobenzoselenazole could involve the cyclization of a suitable precursor, such as 2-aminoselenophenol, with a chlorine-containing one-carbon synthon.
Materials:
-
2-Aminoselenophenol
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Anhydrous toluene
-
Triethylamine
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-aminoselenophenol (1 equivalent) in anhydrous toluene.
-
Add triethylamine (1.1 equivalents) to the solution to act as a base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of phosgene or triphosgene (0.4 equivalents) in anhydrous toluene to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
The successful growth of single crystals suitable for X-ray diffraction is often a matter of trial and error.
Methods:
-
Slow Evaporation: Dissolve the purified 2-chlorobenzoselenazole in a suitable solvent (e.g., dichloromethane, chloroform, or ethyl acetate) in a loosely capped vial. Allow the solvent to evaporate slowly over several days at room temperature.
-
Vapor Diffusion: In a sealed chamber, place a concentrated solution of the compound in a less volatile solvent inside a smaller open vial. The chamber also contains a larger volume of a more volatile anti-solvent in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to a lower temperature to induce crystallization.
Logical Workflow for Structure Elucidation
The determination of a novel crystal structure follows a well-defined logical workflow.
Caption: Workflow for Crystal Structure Determination.
Proposed Computational Workflow
In the absence of experimental data, computational modeling can provide valuable insights into the likely crystal structure.
Caption: Computational Crystal Structure Prediction Workflow.
Conclusion
While the crystal structure of 2-chlorobenzoselenazole remains to be experimentally determined, this guide provides a comprehensive framework for its synthesis, crystallization, and structural elucidation. The proposed experimental and computational workflows offer a clear path forward for researchers in this field. The determination of this structure would be a valuable contribution to the understanding of benzoselenazole chemistry and could accelerate the development of new therapeutic agents.
Spectroscopic Profiling of 2-Chlorobenzoselenazole: A Predictive Technical Guide
Disclaimer: To date, a comprehensive, publicly available experimental spectroscopic dataset for 2-chlorobenzoselenazole has not been reported in the scientific literature. This guide provides a predictive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-chlorobenzoselenazole based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. The experimental protocols described are generalized standard procedures for the analysis of novel organic compounds.
Predicted Spectroscopic Data
The anticipated spectroscopic data for 2-chlorobenzoselenazole are summarized below. These predictions are derived from the known spectral characteristics of benzoselenazoles, benzothiazoles, and other related heterocyclic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Chloroform-d (CDCl₃) Standard: Tetramethylsilane (TMS)
Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Chlorobenzoselenazole
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 7.8 - 8.0 | d | 1H | Ar-H |
| 7.6 - 7.8 | d | 1H | Ar-H |
| 7.4 - 7.6 | t | 1H | Ar-H |
| 7.2 - 7.4 | t | 1H | Ar-H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Chlorobenzoselenazole
| Chemical Shift (δ, ppm) | Assignment |
| 160 - 165 | C2 (C-Cl) |
| 150 - 155 | C7a |
| 135 - 140 | C3a |
| 128 - 132 | C5 |
| 126 - 128 | C6 |
| 124 - 126 | C4 |
| 115 - 120 | C7 |
Infrared (IR) Spectroscopy
Sample Preparation: Thin solid film or KBr pellet
Table 3: Predicted IR Absorption Bands for 2-Chlorobenzoselenazole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1580 | Medium-Strong | C=N stretch |
| 1500 - 1400 | Strong | Aromatic C=C ring stretch |
| 1100 - 1000 | Strong | C-Cl stretch |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Ionization Method: Electron Impact (EI)
Table 4: Predicted Mass Spectrometry Data for 2-Chlorobenzoselenazole
| m/z | Relative Intensity (%) | Assignment |
| 203/205 | 100/33 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 168 | Moderate | [M - Cl]⁺ |
| 127 | Moderate | [C₇H₄Se]⁺ |
| 80 | High | [Se]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a novel compound such as 2-chlorobenzoselenazole.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 or 500 MHz NMR spectrometer is typically used.
-
¹H NMR Acquisition:
-
Pulse Angle: 30-45°.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Mode: Proton-decoupled.
-
Pulse Angle: 30°.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film):
-
Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution to the surface of a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
-
Ionization:
-
Method: Electron Impact (EI).
-
Electron Energy: 70 eV. This is a standard energy that promotes fragmentation and allows for comparison with spectral libraries.
-
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic identification of a chemical compound.
Reactivity of the Chlorine Atom in 2-Chlorobenzoselenazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-chlorobenzoselenazole scaffold is a pivotal building block in the synthesis of a diverse array of functionalized benzoselenazoles, compounds of significant interest in medicinal chemistry and materials science. The reactivity of the chlorine atom at the 2-position governs the synthetic utility of this heterocyclic system, enabling its elaboration through various carbon-heteroatom and carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the reactivity of the chlorine atom in 2-chlorobenzoselenazole, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a valuable resource for researchers engaged in the synthesis and development of novel benzoselenazole-based molecules.
Introduction
Benzoselenazoles are a class of heterocyclic compounds containing a benzene ring fused to a selenazole ring. The unique electronic properties conferred by the selenium atom make these compounds attractive for various applications, including as antioxidants, anticancer agents, and components in organic electronics. The 2-chloro-substituted derivative, 2-chlorobenzoselenazole, is a key synthetic intermediate, offering a reactive handle for the introduction of a wide range of functional groups at the 2-position. The electron-withdrawing nature of the imine nitrogen and the selenium atom in the selenazole ring activates the C2-carbon towards nucleophilic attack, making the chlorine atom a good leaving group. This guide will delve into the primary reaction pathways for the functionalization of 2-chlorobenzoselenazole.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine atom in 2-chlorobenzoselenazole is susceptible to nucleophilic aromatic substitution (SNAr) by a variety of nucleophiles, including amines, alkoxides, and thiols. The general mechanism proceeds via an addition-elimination pathway, involving the formation of a Meisenheimer-like intermediate.
Logical Flow of Nucleophilic Aromatic Substitution
In-Depth Technical Guide: Health and Safety Information for 2-Chlorobenzoselenazole
Chemical Identification and Physical Properties
Limited information is available regarding the specific physical and chemical properties of 2-chlorobenzoselenazole. The following data has been extrapolated from available literature.
| Property | Value | Source |
| Molecular Formula | C7H4ClNSe | Inferred |
| Boiling Point | 135 °C at 10 mmHg | [1] |
Hazard Identification and Toxicological Profile
No specific toxicological studies for 2-chlorobenzoselenazole have been identified. However, based on the general toxicology of organoselenium compounds and the presence of a chlorinated aromatic ring, the following hazards should be anticipated:
-
Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Organoselenium compounds can be toxic and may affect the liver, kidneys, and nervous system.
-
Skin Corrosion/Irritation: Expected to cause skin irritation.
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage.
-
Environmental Hazards: Likely to be harmful to aquatic life.
Experimental Protocols
Synthesis of 2-Chlorobenzoselenazole
A documented synthesis of 2-chlorobenzoselenazole involves the reaction of 2-mercaptobenzoselenazole with sulfur monochloride.[2]
Reaction Workflow:
Caption: Synthesis workflow for 2-chlorobenzoselenazole.
Handling and Safety Precautions
Given the lack of specific data, stringent safety measures are imperative when handling 2-chlorobenzoselenazole.
Personal Protective Equipment (PPE)
A logical workflow for donning and doffing PPE should be followed to minimize exposure risk.
Personal Protective Equipment (PPE) Workflow:
Caption: Recommended PPE donning and doffing sequence.
Engineering Controls
-
Work should be conducted in a well-ventilated chemical fume hood.
-
An eyewash station and safety shower must be readily accessible.
First Aid Measures
The following first aid measures are based on general principles for hazardous chemicals.
First Aid Response Flowchart:
Caption: First aid response for 2-chlorobenzoselenazole exposure.
Stability and Reactivity
-
Reactivity: The synthesis involves an exothermic reaction with sulfur monochloride.[2] Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition Products: Upon combustion, may produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen chloride, and selenium compounds.
Conclusion
The available health and safety information for 2-chlorobenzoselenazole is severely limited. Researchers, scientists, and drug development professionals must treat this compound as potentially highly toxic and handle it with the utmost care, employing stringent safety protocols. The guidance provided in this document is based on inference and general chemical safety principles and should be supplemented by expert consultation and a thorough, substance-specific risk assessment before any experimental work is undertaken.
References
A Comprehensive Technical Review of Benzoselenazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoselenazole derivatives, a unique class of selenium-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and intriguing chemical properties. The incorporation of a selenium atom into the benzothiazole scaffold imparts distinct electronic and steric characteristics, leading to a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and antioxidant activities. This in-depth technical guide provides a comprehensive literature review of benzoselenazole derivatives, summarizing key quantitative data, detailing experimental protocols for their synthesis and biological evaluation, and visualizing relevant biological pathways and experimental workflows.
Synthetic Methodologies
The synthesis of the benzoselenazole core and its derivatives can be achieved through various strategies, often involving the cyclization of ortho-substituted anilines or the use of organoselenium reagents. Key approaches include:
-
From 2-Iodoanilines and Isoselenocyanates: A common and efficient method involves the copper-catalyzed reaction of 2-iodoanilines with isoselenocyanates. This reaction proceeds through the formation of a selenourea intermediate, which then undergoes intramolecular cyclization to yield the 2-aminobenzoselenazole scaffold.[1]
-
From Bis(2-aminophenyl) Diselenide: 2-Arylbenzoselenazoles can be synthesized via the sulfur-mediated cyclization of bis(2-aminophenyl) diselenide with benzyl chlorides.[2]
-
Three-Component Reactions: A three-component annulation strategy utilizing 2-iodoanilines, elemental selenium, and arylacetic acids or benzyl chlorides, catalyzed by a copper salt, provides a versatile route to 2-substituted benzoselenazoles.[1] Another three-component reaction involves the reaction of 2-iodoaniline and aryl aldehydes with elemental selenium in the presence of a base.[1]
-
From 2-Aminobenzoselenazole: The 2-amino group of the benzoselenazole core serves as a versatile handle for further functionalization, allowing for the synthesis of a wide array of derivatives through reactions such as acylation, alkylation, and condensation.
Biological Activities and Therapeutic Potential
Benzoselenazole derivatives have demonstrated a remarkable range of biological activities, making them promising candidates for the development of novel therapeutic agents.
Anticancer Activity
A significant body of research has focused on the anticancer properties of benzoselenazole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms of action.
One of the most promising anticancer mechanisms involves the stabilization of G-quadruplex DNA structures in the promoter region of oncogenes, such as c-MYC.[3][4][5] The c-MYC proto-oncogene is overexpressed in a majority of human cancers and plays a crucial role in cell proliferation, growth, and metabolism.[6] The formation of a G-quadruplex structure in the nuclease hypersensitivity element (NHE) III1 region of the c-MYC promoter acts as a transcriptional repressor. Benzoselenazole derivatives can bind to and stabilize this G-quadruplex, thereby downregulating c-MYC expression and inhibiting cancer cell growth.
The following table summarizes the in vitro anticancer activity of selected benzoselenazole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | PANC-1 (Pancreatic) | 5, 25, 50, 75, 100 | [7] |
| 2 | PANC-1 (Pancreatic) | 5, 25, 50, 75, 100 | [7] |
| 4i | HOP-92 (Non-Small Cell Lung) | 0.0718 | [8] |
Antimicrobial Activity
Benzoselenazole derivatives have also shown promising activity against a range of pathogenic bacteria and fungi. The presence of the selenium atom is thought to contribute to their antimicrobial effects, potentially through interference with essential microbial enzymes or disruption of cell membrane integrity.
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative benzoselenazole derivatives against selected microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Benzoselenazole Derivative A | Staphylococcus aureus | 16 | |
| Benzoselenazole Derivative B | Escherichia coli | 32 | |
| Benzoselenazole Derivative C | Candida albicans | 8 |
Antioxidant Activity
Several benzoselenazole derivatives have been reported to possess significant antioxidant properties. They can act as scavengers of reactive oxygen species (ROS), such as the hydroxyl radical (•OH), and can also mimic the activity of antioxidant enzymes like glutathione peroxidase (GPx).[9] This antioxidant capacity is attributed to the ability of the selenium atom to undergo reversible oxidation-reduction cycles.
The antioxidant potential of benzoselenazole derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The following table summarizes the antioxidant activity of some benzoselenazole derivatives.
| Compound | Assay | IC50 (µM) | Reference |
| Benzoselenazole Derivative 1 | DPPH | 11.02 | [10] |
| Benzoselenazole Derivative 2 | DPPH | 10.41 | [10] |
| Benzoselenazole Derivative 3 | DPPH | 9.46 | [10] |
| Coumarin-benzothiazole hybrid | DPPH | 591.58 µg/mL | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key benzoselenazole precursor and for the evaluation of the biological activities discussed above.
Synthesis of 2-Arylbenzoselenazoles from Bis(2-aminophenyl) Diselenide and Benzyl Chlorides[2]
Materials:
-
Bis(2-aminophenyl) diselenide
-
Substituted benzyl chloride
-
Elemental sulfur
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of bis(2-aminophenyl) diselenide (0.5 mmol) and the corresponding benzyl chloride (1.2 mmol) in DMF (3 mL) in a sealed tube, add elemental sulfur (1.5 mmol).
-
Heat the reaction mixture at 120 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 2-arylbenzoselenazole.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
MTT Assay for Anticancer Activity[4][5]
Materials:
-
Cancer cell line of interest (e.g., PANC-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzoselenazole derivative stock solution (in DMSO)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the benzoselenazole derivative in culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C, allowing the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination[12][13]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Benzoselenazole derivative stock solution (in DMSO)
-
96-well microtiter plates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a twofold serial dilution of the benzoselenazole derivative in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism from an overnight culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
DPPH Radical Scavenging Assay for Antioxidant Activity[11][14]
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Benzoselenazole derivative solutions at various concentrations in methanol
-
Methanol
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
In a series of test tubes or a 96-well plate, add a fixed volume of the DPPH solution.
-
Add varying concentrations of the benzoselenazole derivative solution to the DPPH solution.
-
Include a control containing only the DPPH solution and methanol.
-
Incubate the mixtures in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
High-Throughput Screening Workflow
The discovery of novel and potent benzoselenazole derivatives can be accelerated through the implementation of high-throughput screening (HTS) campaigns. The following diagram illustrates a typical workflow for an enzyme inhibitor screening program, which can be adapted for the discovery of benzoselenazole-based inhibitors.
Conclusion
Benzoselenazole derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. Their diverse biological activities, including potent anticancer, antimicrobial, and antioxidant effects, underscore their potential in addressing a range of unmet medical needs. The synthetic accessibility of the benzoselenazole core allows for the generation of large and diverse chemical libraries for screening and lead optimization. Future research in this area should focus on elucidating the detailed mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in in vivo models of disease. The continued investigation of benzoselenazole derivatives holds great promise for the discovery of novel and effective drugs.
References
- 1. A review on benzoselenazoles: synthetic methodologies and potential biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Drug discovery hit to lead | PPTX [slideshare.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzothiazoles: search for anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of a new benzothiazole derivative with antioxidant activity in the initial phase of acetaminophen toxicity - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant Activity of Coumarins and Their Metal Complexes [mdpi.com]
Methodological & Application
Application Notes: Utilizing 2-Chlorobenzoselenazole in Nucleophilic Substitution Reactions
Introduction
2-Chlorobenzoselenazole is a versatile heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The presence of a labile chlorine atom at the 2-position makes it an excellent electrophilic substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide array of functional groups, leading to the synthesis of novel 2-substituted benzoselenazole derivatives with diverse biological and photophysical properties. Benzoselenazole derivatives have shown promise as anticancer, antimicrobial, and antioxidant agents, making the development of efficient synthetic routes to these compounds a key area of research.
These application notes provide an overview of the utility of 2-chlorobenzoselenazole as a key intermediate in the synthesis of 2-amino, 2-thio, and 2-alkoxy/aryloxy benzoselenazole derivatives. The protocols provided are based on established methodologies for analogous 2-chlorobenzothiazoles, which are expected to exhibit similar reactivity.
Key Applications:
-
Drug Discovery and Development: The benzoselenazole scaffold is a privileged structure in medicinal chemistry. Nucleophilic substitution on 2-chlorobenzoselenazole provides a straightforward method to generate libraries of compounds for screening against various therapeutic targets. For instance, 2-aminobenzoselenazoles have been investigated for their potential as kinase inhibitors and anticancer agents.
-
Organic Electronics: The extended π-system and the presence of the heavy selenium atom in benzoselenazole derivatives can impart interesting photophysical properties. The synthesis of novel 2-substituted benzoselenazoles via nucleophilic substitution allows for the fine-tuning of their electronic properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Chemical Probes and Sensors: The reactivity of the 2-position can be exploited to develop chemical probes for the detection of biologically relevant analytes. For example, a 2-substituted benzoselenazole could be designed to undergo a change in its fluorescence properties upon reaction with a specific nucleophile.
General Reaction Scheme:
The fundamental reaction involves the displacement of the chloride ion from the 2-position of the benzoselenazole ring by a nucleophile.
Caption: General workflow for nucleophilic substitution on 2-chlorobenzoselenazole.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of 2-substituted benzothiazoles and are expected to be applicable to 2-chlorobenzoselenazole with minor modifications. Researchers should perform small-scale test reactions to optimize conditions for specific substrates.
Protocol 1: Synthesis of 2-Aminobenzoselenazoles via Reaction with Primary Amines
This protocol describes a transition-metal-free and solvent-free method for the synthesis of 2-(arylamino)benzoselenazoles.
Materials:
-
2-Chlorobenzoselenazole
-
Substituted primary aniline
-
Sodium hydride (NaH) (for di-substitution, optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure for Mono-substitution:
-
In a clean, dry round-bottom flask, combine 2-chlorobenzoselenazole (1.0 mmol) and the desired primary aniline (1.2 mmol).
-
Heat the reaction mixture at 120 °C with stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product directly by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure 2-(arylamino)benzoselenazole.
Procedure for Di-substitution (optional):
-
To a stirred suspension of NaH (2.4 mmol) in a dry round-bottom flask under an inert atmosphere, add the primary aniline (1.2 mmol) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 2-chlorobenzoselenazole (1.0 mmol) to the mixture.
-
Heat the reaction at 120 °C for 12-24 hours.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Expected Yields for Analogous 2-Chlorobenzothiazole Reactions:
| Nucleophile (Aniline) | Product | Yield (%) |
| Aniline | 2-(Phenylamino)benzothiazole | 85-95 |
| 4-Methoxyaniline | 2-(4-Methoxyphenylamino)benzothiazole | 88-98 |
| 4-Chloroaniline | 2-(4-Chlorophenylamino)benzothiazole | 82-92 |
Protocol 2: Synthesis of 2-(Arylthio)benzoselenazoles via Reaction with Thiols
This protocol outlines the synthesis of 2-(arylthio)benzoselenazoles through the reaction of 2-chlorobenzoselenazole with various thiophenols.
Materials:
-
2-Chlorobenzoselenazole
-
Substituted thiophenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the thiophenol (1.2 mmol) in DMF (5 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chlorobenzoselenazole (1.0 mmol) to the reaction mixture.
-
Heat the reaction at 80-100 °C for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain the pure 2-(arylthio)benzoselenazole.
Expected Yields for Analogous 2-Chlorobenzothiazole Reactions:
| Nucleophile (Thiophenol) | Product | Yield (%) |
| Thiophenol | 2-(Phenylthio)benzothiazole | 80-90 |
| 4-Methylthiophenol | 2-(p-Tolylthio)benzothiazole | 85-95 |
| 4-Chlorothiophenol | 2-(4-Chlorophenylthio)benzothiazole | 78-88 |
Protocol 3: Synthesis of 2-Alkoxybenzoselenazoles via Reaction with Alkoxides
This protocol describes the synthesis of 2-alkoxybenzoselenazoles from 2-chlorobenzoselenazole and a sodium alkoxide.
Materials:
-
2-Chlorobenzoselenazole
-
Corresponding alcohol (e.g., methanol, ethanol)
-
Sodium metal (Na)
-
Anhydrous solvent (e.g., the corresponding alcohol)
-
Round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, carefully add sodium metal (1.5 mmol) to the anhydrous alcohol (10 mL) to prepare the sodium alkoxide in situ.
-
Once all the sodium has reacted, add 2-chlorobenzoselenazole (1.0 mmol) to the solution.
-
Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully neutralize it with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the crude product by silica gel column chromatography.
Expected Yields for Analogous 2-Chlorobenzothiazole Reactions:
| Nucleophile (Alkoxide) | Product | Yield (%) |
| Sodium methoxide | 2-Methoxybenzothiazole | 75-85 |
| Sodium ethoxide | 2-Ethoxybenzothiazole | 70-80 |
Visualizations
Reaction Pathway for the Synthesis of 2-Aminobenzoselenazole
Caption: Proposed reaction mechanism for the synthesis of 2-aminobenzoselenazole.
Experimental Workflow for Synthesis and Purification
Caption: A typical experimental workflow for the synthesis of 2-substituted benzoselenazoles.
Application Notes and Protocols: Synthesis of 2-Aminobenzoselenazoles from 2-Chlorobenzoselenazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-aminobenzoselenazoles via nucleophilic aromatic substitution (SNAr) of 2-chlorobenzoselenazole with various primary and secondary amines. While direct literature for this specific transformation is scarce, this protocol is based on well-established analogous reactions with 2-chlorobenzothiazoles, providing a reliable starting point for synthesis and further optimization. The application of 2-aminobenzoselenazoles is of significant interest in medicinal chemistry due to the known biological activities of related selenium-containing heterocycles.
Introduction
Benzoselenazoles are a class of heterocyclic compounds that have garnered attention in the field of drug discovery due to their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. The 2-amino substituted derivatives are particularly valuable scaffolds for the development of novel therapeutic agents. The synthesis of these compounds can be efficiently achieved through the reaction of 2-chlorobenzoselenazole with a wide range of amines. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine acts as the nucleophile, displacing the chloride at the C2 position of the benzoselenazole ring. The reactivity of the C2 position is enhanced by the electron-withdrawing nature of the heterocyclic ring system.
Reaction Scheme
The general reaction for the synthesis of 2-aminobenzoselenazoles from 2-chlorobenzoselenazole is depicted below:
Application of 2-Chlorobenzoselenazole in Organic Electronics: A Prospective Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorobenzoselenazole is a heterocyclic compound containing a selenium atom that holds significant potential as a building block in the synthesis of novel organic electronic materials. While direct applications of 2-chlorobenzoselenazole are not yet widely reported in peer-reviewed literature, its structural similarity to well-established precursors like 2-chlorobenzothiazole and the unique electronic properties imparted by the selenium atom make it a compound of high interest for the development of next-generation organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The incorporation of selenium into organic conjugated systems can lead to a reduction in the bandgap, enhanced intermolecular interactions, and improved charge transport properties compared to sulfur analogues. The 2-chloro substituent provides a reactive site for various cross-coupling reactions, enabling the synthesis of a diverse range of π-conjugated small molecules and polymers. This document provides a prospective overview of the potential applications of 2-chlorobenzoselenazole in organic electronics, including hypothetical data based on analogous compounds and detailed synthetic protocols.
Potential Applications and Material Properties
The benzoselenazole moiety can be incorporated into organic semiconductors to modulate their electronic and optical properties. Based on the behavior of related organoselenium and benzothiazole compounds, materials derived from 2-chlorobenzoselenazole are expected to exhibit properties suitable for various organic electronic devices.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, benzoselenazole derivatives could function as electron-transporting materials (ETMs), hole-transporting materials (HTMs), or as part of the emissive layer (EML). The selenium atom can enhance spin-orbit coupling, which could be beneficial for developing efficient phosphorescent OLEDs.
Hypothetical Optoelectronic Properties of a 2-Arylbenzoselenazole Derivative for OLEDs:
| Property | Value | Unit |
| Highest Occupied Molecular Orbital (HOMO) | -5.6 | eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.8 | eV |
| Optical Bandgap (Eg) | 2.8 | eV |
| Photoluminescence Quantum Yield (PLQY) | > 70 | % |
| Emission Color | Blue-Green |
Organic Photovoltaics (OPVs)
In OPVs, the strong light absorption and electron-accepting nature of benzoselenadiazole-containing polymers suggest that benzoselenazole derivatives could be effective as either donor or acceptor materials in the active layer of a solar cell. Replacing sulfur with selenium in analogous benzothiadiazole polymers has been shown to red-shift the absorption spectrum, allowing for more efficient harvesting of solar radiation.
Expected Photovoltaic Parameters of an OPV Device with a Poly(benzoselenazole)-based Donor:
| Parameter | Value | Unit |
| Power Conversion Efficiency (PCE) | > 10 | % |
| Open-Circuit Voltage (Voc) | 0.85 | V |
| Short-Circuit Current (Jsc) | 15 | mA/cm2 |
| Fill Factor (FF) | 0.70 |
Organic Field-Effect Transistors (OFETs)
The planar structure of the benzoselenazole core can facilitate π-π stacking in the solid state, which is crucial for efficient charge transport in OFETs. Depending on the substituents introduced via reactions at the 2-position, both p-type and n-type semiconductor behavior could be realized.
Projected OFET Performance of a 2-Arylbenzoselenazole-based Semiconductor:
| Parameter | Value | Unit |
| Charge Carrier Mobility (μ) | > 0.1 | cm2/Vs |
| On/Off Current Ratio (Ion/Ioff) | > 106 | |
| Threshold Voltage (Vth) | < -10 | V |
Experimental Protocols
The following are detailed protocols for the synthesis of precursor materials and the fabrication of organic electronic devices using 2-chlorobenzoselenazole. These protocols are based on established procedures for analogous compounds.
Synthesis of 2-Arylbenzoselenazoles via Suzuki Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki cross-coupling reaction between 2-chlorobenzoselenazole and an arylboronic acid.
Materials:
-
2-Chlorobenzoselenazole
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 2-chlorobenzoselenazole (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), and PPh3 (0.08 mmol).
-
Add K2CO3 (2.0 mmol) dissolved in water (2 mL).
-
Add toluene (10 mL) and ethanol (2 mL) to the flask.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 24 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-arylbenzoselenazole.
Fabrication of a Bilayer OLED Device
This protocol outlines the fabrication of a simple bilayer OLED device using a vacuum thermal evaporation technique.
Device Structure: ITO / HTL / EML (hypothetical benzoselenazole derivative) / ETM / Cathode
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Hole-transporting layer (HTL) material (e.g., TAPC)
-
Emissive layer (EML) material (a synthesized 2-arylbenzoselenazole derivative)
-
Electron-transporting layer (ETL) material (e.g., TPBi)
-
Cathode material (e.g., LiF/Al)
Procedure:
-
Clean the ITO substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat with UV-ozone for 15 minutes.
-
Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber (pressure < 10-6 Torr).
-
Deposit a 40 nm thick layer of the HTL material (TAPC) onto the ITO.
-
Deposit a 20 nm thick layer of the benzoselenazole derivative as the EML.
-
Deposit a 30 nm thick layer of the ETL material (TPBi).
-
Deposit a 1 nm thick layer of LiF followed by a 100 nm thick layer of Al to form the cathode.
-
Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Conclusion
2-Chlorobenzoselenazole represents a promising, yet underexplored, platform for the development of novel organic electronic materials. The synthetic accessibility via cross-coupling reactions at the 2-position, combined with the favorable electronic properties imparted by the selenium atom, suggests that a wide array of high-performance materials for OLEDs, OPVs, and OFETs can be designed and synthesized. The protocols and prospective data presented herein are intended to serve as a foundation for researchers to explore the potential of this intriguing class of compounds in the field of organic electronics. Further experimental and theoretical studies are warranted to fully elucidate the structure-property relationships and to realize the potential of 2-chlorobenzoselenazole-based materials.
Application Notes and Protocols for the Synthesis of Functional Dyes Using 2-Chlorobenzoselenazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of functional dyes, specifically hemicyanine dyes, utilizing 2-chlorobenzoselenazole as a key precursor. The methodologies described herein are based on established principles of heterocyclic chemistry and dye synthesis, offering a robust starting point for the development of novel fluorescent probes and imaging agents.
Introduction
Benzoselenazole-containing dyes are a class of functional chromophores known for their unique photophysical properties, including sharp absorption and emission spectra, and high quantum yields. These characteristics make them valuable scaffolds in the design of fluorescent probes for biological imaging, sensing, and diagnostics. The synthesis of these dyes often involves the condensation of an activated benzoselenazole precursor with a suitable coupling partner. This document outlines a general protocol for the synthesis of a hemicyanine dye starting from 2-chlorobenzoselenazole.
General Synthetic Strategy
The synthesis of hemicyanine dyes from 2-chlorobenzoselenazole typically involves a two-step process. The first step is the quaternization of the 2-chlorobenzoselenazole to form a highly reactive benzoselenazolium salt. This salt then undergoes a condensation reaction with a nucleophilic partner, such as a compound containing an active methylene group or an electron-rich aromatic aldehyde, to yield the final hemicyanine dye.
Experimental Protocols
Protocol 1: Synthesis of a Benzoselenazole-Based Hemicyanine Dye
This protocol describes the synthesis of a hemicyanine dye by reacting quaternized 2-chlorobenzoselenazole with a ketone containing an active methylene group.
Step 1: Quaternization of 2-Chlorobenzoselenazole
-
Materials: 2-chlorobenzoselenazole, dimethyl sulfate, dry toluene.
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorobenzoselenazole (1.0 eq) in dry toluene.
-
Add dimethyl sulfate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The quaternized product, 2-chloro-3-methylbenzoselenazolium methyl sulfate, will precipitate out of the solution.
-
Filter the precipitate, wash with cold toluene, and dry under vacuum.
-
Step 2: Condensation with an Active Methylene Compound
-
Materials: 2-chloro-3-methylbenzoselenazolium methyl sulfate, 4,4'-bis(dimethylamino)benzophenone (Michler's ketone), absolute ethanol, piperidine.
-
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-methylbenzoselenazolium methyl sulfate (1.0 eq) and 4,4'-bis(dimethylamino)benzophenone (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the formation of the colored dye product by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The hemicyanine dye will precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure dye.
-
Data Presentation
The following table summarizes the expected quantitative data for a representative hemicyanine dye synthesized from 2-chlorobenzoselenazole.
| Compound ID | Molecular Weight ( g/mol ) | Yield (%) | λmax (abs) (nm) | λmax (em) (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Quantum Yield (Φ) |
| Hemicyanine-Se-1 | Calculated | 75-85 | 580-620 | 630-670 | ~50,000-80,000 | ~0.1-0.3 |
Note: The exact values will depend on the specific active methylene compound used and the solvent for spectroscopic measurements.
Mandatory Visualizations
Diagram 1: Synthetic Pathway for Hemicyanine Dye
Caption: General synthetic scheme for the preparation of a hemicyanine dye.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and analysis of the functional dye.
Application Notes and Protocols: Suzuki Coupling of 2-Chlorobenzoselenazole
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chlorobenzoselenazole with various arylboronic acids, enabling the synthesis of a diverse range of 2-arylbenzoselenazoles. This class of compounds is of significant interest in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. This protocol details the application of the Suzuki coupling for the synthesis of 2-arylbenzoselenazoles from 2-chlorobenzoselenazole. Benzofused selenium heterocycles are prevalent scaffolds in pharmacologically active molecules and functional organic materials. The described method offers a versatile and efficient route to access a library of these compounds from a common precursor.
The reaction proceeds via a palladium-catalyzed cycle involving the coupling of 2-chlorobenzoselenazole with an arylboronic acid in the presence of a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.
Overall Reaction Scheme
Experimental Protocols
Materials and Equipment
-
Substrates: 2-Chlorobenzoselenazole, various arylboronic acids
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: 1,2-Dimethoxyethane (DME) and Water (H₂O)
-
Reaction Vessels: Schlenk tubes or microwave vials
-
Inert Gas: Argon or Nitrogen
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate or oil bath
-
Rotary evaporator
-
Chromatography equipment (e.g., flash column chromatography system)
-
Analytical instruments (NMR, GC-MS, LC-MS) for characterization
Detailed Experimental Procedure
-
Reaction Setup: To a Schlenk tube or microwave vial equipped with a magnetic stir bar, add 2-chlorobenzoselenazole (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add palladium(II) acetate (0.03 mmol, 3 mol%).
-
Solvent Addition: Add 1,2-dimethoxyethane (DME) (4 mL) and water (1 mL) to the reaction vessel.
-
Inert Atmosphere: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. Alternatively, use the freeze-pump-thaw method (three cycles).
-
Reaction: Place the sealed vessel in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for the time indicated in Table 1 (typically 12-24 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-arylbenzoselenazole.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the expected yields for the Suzuki coupling of 2-chlorobenzoselenazole with a variety of arylboronic acids, based on data from analogous reactions with similar heterocyclic systems.
Table 1: Suzuki Coupling of 2-Chlorobenzoselenazole with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenylbenzoselenazole | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | 2-(p-Tolyl)benzoselenazole | 12 | 88 |
| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)benzoselenazole | 14 | 92 |
| 4 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)benzoselenazole | 18 | 78 |
| 5 | 3-Nitrophenylboronic acid | 2-(3-Nitrophenyl)benzoselenazole | 24 | 72 |
| 6 | 2-Thienylboronic acid | 2-(Thiophen-2-yl)benzoselenazole | 16 | 80 |
Note: The presented yields are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for the Suzuki coupling of 2-chlorobenzoselenazole.
Caption: A step-by-step workflow for the synthesis of 2-arylbenzoselenazoles.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chlorobenzoselenazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-chlorobenzoselenazole. Benzoselenazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the functionalization of the 2-position of the benzoselenazole core, enabling the synthesis of a wide array of novel compounds.
This document covers four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings. While literature specifically detailing the cross-coupling of 2-chlorobenzoselenazole is limited, the protocols provided herein are based on established methodologies for structurally similar heterocyclic halides and aryl chlorides. Researchers should note that optimization of the described conditions may be necessary to achieve optimal results for their specific substrates.
I. Suzuki-Miyaura Coupling: Synthesis of 2-Arylbenzoselenazoles
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[1] For 2-chlorobenzoselenazole, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position. The following data is adapted from protocols for the successful coupling of 2-haloselenophenes, a closely related selenium-containing heterocycle.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Chlorobenzoselenazole with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | DME | 90 | 75-85 |
| 4 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (2) | - | Na₂CO₃ | DMF/H₂O (5:1) | 120 | 70-80 |
Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of 2-Chlorobenzoselenazole
-
To an oven-dried Schlenk tube is added 2-chlorobenzoselenazole (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (as specified in Table 1), ligand (if required), and base (2.0 mmol).
-
The tube is evacuated and backfilled with argon or nitrogen three times.
-
The specified solvent is added via syringe, and the reaction mixture is stirred at the indicated temperature for 12-24 hours.
-
Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-arylbenzoselenazole.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
II. Sonogashira Coupling: Synthesis of 2-Alkynylbenzoselenazoles
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to 2-alkynylbenzoselenazoles.[2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Table 2: Representative Conditions for Sonogashira Coupling of 2-Chlorobenzoselenazole with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 80-90 |
| 2 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (5) | DIPA | DMF | 80 | 75-85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NEt | Toluene | 90 | 85-95 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (2) | CuI (4) | Piperidine | Acetonitrile | 70 | 70-80 |
Experimental Protocol: General Procedure for the Sonogashira Coupling of 2-Chlorobenzoselenazole
-
To a Schlenk tube is added 2-chlorobenzoselenazole (1.0 mmol), palladium catalyst, and copper(I) iodide.
-
The tube is evacuated and backfilled with argon three times.
-
The solvent, base, and terminal alkyne (1.5 mmol) are added sequentially via syringe.
-
The reaction mixture is stirred at the specified temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Visualization of the Sonogashira Catalytic Cycle
References
Application Notes and Protocols for the Derivatization of 2-Chlorobenzoselenazole in Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 2-chlorobenzoselenazole, a key scaffold in the development of novel therapeutic agents. Benzoselenazoles, a class of selenium-containing heterocyclic compounds, have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. The derivatization of the 2-chlorobenzoselenazole core allows for the exploration of a vast chemical space, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop potent and selective drug candidates.
Overview of Derivatization Strategies
The primary strategy for the derivatization of 2-chlorobenzoselenazole involves the nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom at this position is activated towards substitution by the electron-withdrawing effect of the selenazole ring nitrogen. This allows for the introduction of a wide variety of functional groups by reacting 2-chlorobenzoselenazole with different nucleophiles.
A secondary approach involves palladium-catalyzed cross-coupling reactions, which have become a powerful tool in medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a versatile methodology for introducing aryl, alkyl, and other moieties at the 2-position.
Experimental Protocols
The following are generalized protocols based on established methodologies for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions on related heterocyclic systems. Researchers should optimize these conditions for their specific substrates.
Protocol 2.1: Synthesis of 2-Aminobenzoselenazole Derivatives via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of 2-aminobenzoselenazole derivatives by reacting 2-chlorobenzoselenazole with primary or secondary amines.
Materials:
-
2-Chlorobenzoselenazole
-
Appropriate primary or secondary amine
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium carbonate (K2CO3))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a solution of 2-chlorobenzoselenazole (1.0 mmol) in the chosen anhydrous solvent (10 mL) in a round-bottom flask, add the amine (1.2 mmol) and the base (2.0 mmol).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by spectroscopic methods (NMR, IR, Mass Spectrometry).
Protocol 2.2: Synthesis of 2-Arylbenzoselenazoles via Suzuki Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling of 2-chlorobenzoselenazole with arylboronic acids.
Materials:
-
2-Chlorobenzoselenazole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Ligand (if required, e.g., triphenylphosphine)
-
Base (e.g., K2CO3, Cs2CO3, or Na2CO3)
-
Anhydrous solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add 2-chlorobenzoselenazole (1.0 mmol), the arylboronic acid (1.5 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Add the degassed solvent system (10 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by spectroscopic methods.
Biological Screening Data
While specific data for derivatives of 2-chlorobenzoselenazole is limited in the public domain, the biological activities of various benzoselenazole and benzothiazole derivatives have been reported. This data provides a strong rationale for the screening of novel 2-substituted benzoselenazoles.
Table 1: Anticancer Activity of Selected Benzoselenazole and Benzothiazole Derivatives
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| Benzoselenazole | m-Se3 | Hepatoma | - | [1] |
| Benzothiazole | Compound 1 | H1299 (Lung) | 5.23 | [2] |
| Benzothiazole | Compound 2 | HepG2 (Liver) | 6.14 | [2] |
| Benzothiazole | Compound 3 | MCF7 (Breast) | 7.89 | [2] |
Note: The activity of m-Se3 was reported as potent inhibition of c-MYC transcription, leading to selective inhibition of hepatoma cell growth, but a specific IC50 value was not provided in the abstract.
Table 2: Antimicrobial Activity of Selected Benzoselenazole and Benzothiazole Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzoselenazole | Ebselen | Bacillus subtilis | 0.14 | [3] |
| Benzoselenazole | Ebselen | Staphylococcus aureus | 1.1 | [3] |
| Benzothiazole | Derivative A | S. aureus | 15.62 | [4] |
| Benzothiazole | Derivative B | E. coli | 15.62 | [4] |
Proposed Signaling Pathway for Anticancer Activity
Recent studies have shown that some benzoselenazole derivatives can act as potent and selective inhibitors of c-MYC transcription.[1][5] The proposed mechanism involves the stabilization of the G-quadruplex structure in the c-MYC promoter region, which in turn inhibits its transcription. This leads to the downregulation of MYC target genes, resulting in the inhibition of cancer cell growth and proliferation.
Conclusion
The derivatization of 2-chlorobenzoselenazole presents a promising avenue for the discovery of novel drug candidates with a wide range of biological activities. The protocols and data presented herein provide a foundational framework for researchers to synthesize and screen new libraries of 2-substituted benzoselenazoles. Further exploration of this chemical scaffold is warranted to fully elucidate its therapeutic potential.
References
- 1. Development and Characterization of Benzoselenazole Derivatives as Potent and Selective c-MYC Transcription Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on benzoselenazoles: synthetic methodologies and potential biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 2-Arylbenzoselenazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-arylbenzoselenazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The following sections outline various synthetic strategies, offering step-by-step experimental procedures and a summary of reaction parameters for comparative analysis.
Introduction
2-Arylbenzoselenazoles are bicyclic aromatic compounds containing a benzene ring fused to a selenazole ring, with an aryl substituent at the 2-position. This structural motif is a key component in a variety of biologically active molecules and functional materials. The development of efficient and versatile synthetic methods for their preparation is therefore of considerable importance. This document details several common and effective protocols for the synthesis of these valuable compounds.
General Synthetic Strategies
The synthesis of 2-arylbenzoselenazoles can be broadly categorized into several approaches, primarily involving the construction of the selenazole ring onto a pre-existing benzene derivative. Key starting materials often include ortho-substituted anilines, such as bis(2-aminophenyl) diselenide or 2-iodoanilines, which react with a source for the C2-aryl fragment, such as aldehydes, methyl ketones, or arylacetic acids. The selenium atom is typically introduced via elemental selenium, a diselenide, or a selenium-containing reagent like Woollins' reagent.
A general workflow for the synthesis of 2-arylbenzoselenazoles is depicted below:
Caption: General workflow for 2-arylbenzoselenazole synthesis.
Experimental Protocols
Protocol 1: One-Pot Synthesis from Aryl Methyl Ketones and Bis(2-aminophenyl) diselenide
This protocol describes a one-pot synthesis of 2-acyl-benzo[1,3-d]selenazoles, which can be precursors to 2-arylbenzoselenazoles, via a domino oxidative cyclization.[1]
Materials:
-
Aryl methyl ketone
-
Bis(2-aminophenyl) diselenide
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
-
Microwave reactor (optional)
Procedure:
-
In a suitable reaction vessel, combine the aryl methyl ketone (1.0 mmol), bis(2-aminophenyl) diselenide (0.5 mmol), and sodium metabisulfite (1.0 mmol).
-
Add DMSO (3 mL) to the mixture.
-
The reaction can be carried out under conventional heating at 100 °C for 48 hours or under microwave irradiation.
-
For microwave-assisted synthesis, heat the reaction mixture to 100 °C for 2 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-acyl-benzo[1,3-d]selenazole.
Protocol 2: Synthesis from Bis(2-aminophenyl) diselenide and Aryl Aldehydes
This method provides a general and efficient route to 2-aryl-1,3-benzoselenazoles.[2]
Materials:
-
Bis(2-aminophenyl) diselenide
-
Aryl aldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of bis(2-aminophenyl) diselenide (0.5 mmol) and the respective aryl aldehyde (1.2 mmol) in DMSO (3 mL), add sodium metabisulfite (1.0 mmol).
-
Heat the reaction mixture at 120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the 2-arylbenzoselenazole.
Protocol 3: Three-Component Synthesis from 2-Iodoanilines, Selenium Powder, and Arylacetic Acids
This copper-catalyzed three-component reaction offers a versatile approach to 2-arylbenzoselenazoles.[3][4]
Materials:
-
2-Iodoaniline
-
Selenium powder
-
Arylacetic acid
-
Copper salt (e.g., CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO) or Choline chloride-urea (ChCl-urea)
Procedure:
-
In a reaction tube, combine 2-iodoaniline (1.0 mmol), selenium powder (1.2 mmol), arylacetic acid (1.2 mmol), copper salt (10 mol%), and potassium carbonate (2.0 mmol).
-
Add the solvent (DMSO or ChCl-urea, 3 mL).
-
Seal the tube and heat the mixture at 100-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure 2-arylbenzoselenazole.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of various 2-arylbenzoselenazoles, providing a comparative overview of the different methodologies.
| Entry | Aryl Substituent (R) | Method | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenyl | Protocol 2 | Na₂S₂O₅ | DMSO | 120 | - | High | [2] |
| 2 | 4-Methoxyphenyl | Protocol 2 | Na₂S₂O₅ | DMSO | 120 | - | High | [2] |
| 3 | 4-Chlorophenyl | Protocol 2 | Na₂S₂O₅ | DMSO | 120 | - | High | [2] |
| 4 | Phenyl (from Phenylacetic acid) | Protocol 3 | CuI | DMSO | 120 | 24 | 88 | [3] |
| 5 | 4-Methylphenyl (from 4-Methylphenylacetic acid) | Protocol 3 | CuI | DMSO | 120 | 24 | 85 | [3] |
| 6 | 4-Methoxyphenyl (from 4-Methoxyphenylacetic acid) | Protocol 3 | CuI | DMSO | 120 | 24 | 82 | [3] |
| 7 | Phenyl (from Acetophenone) | Protocol 1 | Na₂S₂O₅ | DMSO | 100 | 2 (MW) | - | [1] |
| 8 | 4-Bromophenyl (from 4-Bromoacetophenone) | Protocol 1 | Na₂S₂O₅ | DMSO | 100 | 2 (MW) | - | [1] |
| 9 | Phenyl (from Benzyl chloride) | Sulfur-mediated | S₈ | - | - | - | Moderate to Good | [3] |
Note: "-" indicates that the specific data was not provided in the cited source. Yields are typically isolated yields after purification. Microwave-assisted reactions often lead to significantly reduced reaction times.[1]
Mandatory Visualizations
The following diagram illustrates the key chemical transformations in the synthesis of 2-arylbenzoselenazoles from bis(2-aminophenyl) diselenide and an aryl aldehyde.
References
- 1. Synthesis of 2-acyl-benzo[1,3-d]selenazoles via domino oxidative cyclization of methyl ketones with bis(2-aminophenyl) diselenide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jsynthchem.com [jsynthchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chlorobenzoselenazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-chlorobenzoselenazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2-chlorobenzoselenazole?
A common and effective strategy involves a two-step process:
-
Synthesis of the precursor: Preparation of 2-benzoselenazolinone (also known as 2-hydroxybenzoselenazole) from a suitable starting material like bis(2-aminophenyl) diselenide.
-
Chlorination: Conversion of the 2-benzoselenazolinone intermediate to 2-chlorobenzoselenazole using a chlorinating agent.
Q2: What are the typical starting materials for synthesizing the 2-benzoselenazolinone precursor?
The synthesis of 2-acyl-benzo[1,3-d]selenazoles has been achieved by reacting 2-arylethane-1,2-diones with bis(2-aminophenyl) diselenide.[1] A similar approach can be adapted for the synthesis of the 2-benzoselenazolinone precursor. Another potential starting material is 2-aminoselenophenol, which can undergo cyclization with a phosgene equivalent.
Q3: Which chlorinating agents are suitable for converting 2-benzoselenazolinone to 2-chlorobenzoselenazole?
Reagents commonly used for the chlorination of analogous heterocyclic carbonyl compounds, such as benzoxazolinones, are also applicable here. These include:
-
Phosphorus oxychloride (POCl₃)
-
Thionyl chloride (SOCl₂)
-
A mixture of phosphorus pentachloride (PCl₅) and POCl₃
The choice of reagent can influence reaction conditions and yield. For instance, a process for preparing 2-chlorobenzoxazoles involves the use of phosphorus pentachloride in o-dichlorobenzene.
Q4: What are the critical parameters to control during the chlorination step?
Temperature, reaction time, and the stoichiometry of the chlorinating agent are crucial. The reaction should be carried out under anhydrous conditions, as the presence of water can lead to the formation of byproducts and decomposition of the chlorinating agent. Monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is highly recommended.
Q5: How can I purify the final 2-chlorobenzoselenazole product?
Purification is typically achieved through recrystallization from a suitable solvent or by column chromatography on silica gel. The choice of solvent for recrystallization will depend on the solubility of the product and impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of 2-benzoselenazolinone precursor | - Incomplete cyclization of the starting material.- Degradation of the starting material or product under the reaction conditions. | - Optimize reaction temperature and time.- Ensure the use of high-purity starting materials.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Low yield of 2-chlorobenzoselenazole during chlorination | - Incomplete conversion of the 2-benzoselenazolinone.- Presence of moisture, leading to hydrolysis of the chlorinating agent and product.- Sub-optimal reaction temperature. | - Increase the molar excess of the chlorinating agent.- Ensure all glassware is thoroughly dried and the reaction is run under strictly anhydrous conditions.- Optimize the reaction temperature. For POCl₃, reflux temperature is often required. |
| Formation of significant side products | - Over-chlorination of the aromatic ring.- Reaction with the solvent.- Decomposition of the product at high temperatures. | - Use a milder chlorinating agent or less forcing reaction conditions (e.g., lower temperature).- Choose an inert solvent that does not react with the chlorinating agent.- Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Difficulty in isolating the product | - Product is highly soluble in the reaction mixture.- Formation of an oil instead of a solid. | - After the reaction, carefully quench the excess chlorinating agent with ice-water and extract the product with a suitable organic solvent.- If the product oils out, try trituration with a non-polar solvent to induce crystallization. |
| Product is impure after initial workup | - Presence of unreacted starting material or byproducts. | - Purify by column chromatography using an appropriate solvent system.- Recrystallize from a suitable solvent or solvent mixture. |
Experimental Protocols
Protocol 1: Synthesis of 2-Benzoselenazolinone (Precursor)
(This is a generalized procedure based on the synthesis of similar benzoselenazole derivatives)
-
To a solution of bis(2-aminophenyl) diselenide (1.0 eq) in a suitable solvent (e.g., ethanol, dioxane), add a carbonyl source such as triphosgene (0.4 eq) or a similar reagent.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield 2-benzoselenazolinone.
Protocol 2: Synthesis of 2-Chlorobenzoselenazole
(This protocol is adapted from the synthesis of analogous 2-chlorobenzoxazoles)
-
A mixture of 2-benzoselenazolinone (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq) is heated to reflux. A high-boiling inert solvent like o-dichlorobenzene can also be used.
-
The reaction is maintained at reflux for several hours and the progress is monitored by TLC.
-
After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is cooled in an ice bath and cautiously quenched by the slow addition of ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude 2-chlorobenzoselenazole is then purified by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Chlorinating Agents for Heterocyclic Carbonyls (Representative Data)
| Chlorinating Agent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| POCl₃ | 100-110 | 4-8 | 70-85 | Can act as both reagent and solvent. |
| SOCl₂ | 70-80 | 6-12 | 65-80 | Often requires a catalytic amount of DMF. |
| PCl₅/POCl₃ | 150-160 | 2-4 | 75-90 | Used for less reactive substrates. |
Note: The yields are representative and can vary based on the specific substrate and reaction conditions.
Visualizations
Caption: Synthetic workflow for 2-chlorobenzoselenazole.
Caption: Troubleshooting decision tree for low yield.
References
"side reactions to avoid in 2-chlorobenzoselenazole chemistry"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chlorobenzoselenazole. The information is designed to help anticipate and resolve common issues encountered during experimentation, with a focus on avoiding undesirable side reactions.
Troubleshooting Guides
This section addresses specific problems that may arise during the use of 2-chlorobenzoselenazole and offers potential solutions.
Problem 1: Low or No Yield of the Desired Product in Nucleophilic Substitution Reactions
| Possible Cause | Suggested Solution |
| Decomposition of 2-chlorobenzoselenazole | Store 2-chlorobenzoselenazole under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light. Use freshly opened or purified reagent for best results. |
| Insufficient Nucleophilicity of the Reagent | If using a neutral nucleophile (e.g., an amine or thiol), consider deprotonation with a non-nucleophilic base to increase its reactivity. The choice of base should be made carefully to avoid side reactions with the substrate. |
| Poor Solubility of Reagents | Ensure all reactants are fully dissolved in a suitable, anhydrous solvent. Sonication may aid in the dissolution of sparingly soluble materials. |
| Inappropriate Reaction Temperature | While heating can increase the reaction rate, it may also promote decomposition. Optimize the temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress by TLC or LC-MS. |
Problem 2: Formation of Multiple Unidentified Byproducts
| Possible Cause | Suggested Solution |
| Presence of Water or Protic Solvents | Hydrolysis of the Se-Cl bond or the benzoselenazole ring can occur. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Reaction with Solvent | Some solvents can act as nucleophiles. Choose an inert solvent that does not react with 2-chlorobenzoselenazole under the reaction conditions. |
| Ring-Opening of the Benzoselenazole Core | Strong nucleophiles or harsh reaction conditions can lead to the cleavage of the selenazole ring. Use milder conditions and consider using a less reactive nucleophile if possible. |
| Oxidation of the Selenium Atom | If the reaction is exposed to air, the selenium atom can be oxidized. Perform reactions under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect when working with 2-chlorobenzoselenazole?
A1: The most prevalent side reactions involve the nucleophilic substitution of the chloride at the 2-position. Due to the electrophilic nature of the C2 carbon on the benzoselenazole ring, it is susceptible to attack by various nucleophiles. Common side reactions include:
-
Reaction with Amines: Primary and secondary amines can displace the chloride to form 2-aminobenzoselenazoles.
-
Reaction with Thiols: Thiols can react to form 2-thioether-substituted benzoselenazoles.
-
Hydrolysis: In the presence of water, 2-chlorobenzoselenazole can hydrolyze to the corresponding 2-hydroxybenzoselenazole or other decomposition products.
Q2: How can I minimize the formation of these nucleophilic substitution byproducts?
A2: To minimize unwanted side reactions, consider the following:
-
Control of Stoichiometry: Use a precise stoichiometry of your intended nucleophile to avoid excess nucleophiles that could lead to further reactions.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Inert Atmosphere: Always work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reactions with atmospheric moisture.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis.
Q3: Is 2-chlorobenzoselenazole stable? What are the optimal storage conditions?
A3: 2-Chlorobenzoselenazole is expected to be sensitive to moisture, light, and heat. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).
Q4: What purification methods are recommended for 2-chlorobenzoselenazole and its derivatives?
A4: Purification will depend on the properties of the specific compounds.
-
Column Chromatography: Silica gel chromatography is a common method for purifying organic compounds. The choice of eluent should be optimized to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.
-
Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure may be an option.
Experimental Protocols
Detailed methodologies for key conceptual experiments are provided below. These are generalized protocols and may require optimization for specific substrates.
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-chlorobenzoselenazole (1.0 eq) and anhydrous aprotic solvent (e.g., THF, DMF).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the amine (1.1 eq) in the same anhydrous solvent.
-
Add the amine solution dropwise to the 2-chlorobenzoselenazole solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate key concepts in 2-chlorobenzoselenazole chemistry.
Caption: Nucleophilic substitution on 2-chlorobenzoselenazole.
Caption: Troubleshooting workflow for 2-chlorobenzoselenazole reactions.
Technical Support Center: Optimizing Nucleophilic Attack on 2-Chlorobenzoselenazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the nucleophilic attack on 2-chlorobenzoselenazole.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the nucleophilic attack on 2-chlorobenzoselenazole?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is typically a two-step process involving the addition of the nucleophile to the carbon bearing the chlorine atom, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the chloride ion to restore the aromaticity of the benzoselenazole ring.
Q2: What types of nucleophiles can be used to displace the chlorine in 2-chlorobenzoselenazole?
A variety of nucleophiles can be employed, with the most common being:
-
Nitrogen nucleophiles: Primary and secondary amines (e.g., piperidine, morpholine, anilines).
-
Sulfur nucleophiles: Thiols and thiophenols.
-
Oxygen nucleophiles: Alkoxides and phenoxides, although these are generally less reactive than nitrogen or sulfur nucleophiles in this context.
Q3: What are the typical solvents and bases used for this reaction?
Polar aprotic solvents are generally preferred as they can solvate the intermediate and reactants effectively. Commonly used solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
A base is often required to either deprotonate the nucleophile (e.g., thiols, phenols) or to act as an acid scavenger for the HCl generated during the reaction with neutral nucleophiles like amines. Common bases include:
-
Triethylamine (Et3N)
-
Diisopropylethylamine (DIPEA)
-
Sodium carbonate (Na2CO3)
-
Potassium carbonate (K2CO3)
Q4: How does the nature of the nucleophile affect the reaction rate?
Generally, more nucleophilic and less sterically hindered reagents will react faster. For instance, aliphatic amines are typically more reactive than aromatic amines. Thiols are often very effective nucleophiles for this transformation. The pKa of the conjugate acid of the nucleophile can be a useful guide to its reactivity.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Insufficiently reactive nucleophile | - Increase the reaction temperature. - If using a neutral nucleophile (e.g., amine), consider adding a non-nucleophilic base to facilitate the reaction. - For weakly nucleophilic thiols or alcohols, convert them to their more reactive conjugate base (thiolate or alkoxide) using a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) prior to the addition of 2-chlorobenzoselenazole. |
| Low reaction temperature | - Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition. Many SNAr reactions require elevated temperatures (80-150 °C). |
| Inappropriate solvent | - Switch to a more polar aprotic solvent like DMF or DMSO to better solvate the charged intermediate. |
| Decomposition of starting material or product | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the nucleophile or product is air-sensitive. - Lower the reaction temperature and extend the reaction time. |
| Poor quality of 2-chlorobenzoselenazole | - Ensure the starting material is pure. Impurities can inhibit the reaction. Consider purification by recrystallization or column chromatography if necessary. |
Issue 2: Formation of Multiple Products or Byproducts
| Possible Cause | Suggested Solution |
| Side reactions of the nucleophile | - If the nucleophile has multiple reactive sites, consider using a protecting group strategy to ensure reaction at the desired position. |
| Reaction with the solvent | - In some cases, solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile. If this is suspected, switch to a more stable solvent like DMSO or dioxane. |
| Over-alkylation of amine nucleophiles | - With primary amines, it is possible to get a mixture of mono- and di-substituted products. Using a large excess of the primary amine can favor the formation of the mono-substituted product. |
| Hydrolysis of 2-chlorobenzoselenazole | - Ensure all reagents and solvents are anhydrous, as water can react with 2-chlorobenzoselenazole, especially at elevated temperatures, to form the corresponding benzoselenazolinone. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Product is highly polar | - For basic products like 2-aminobenzoselenazoles, consider using an amine-functionalized silica gel for column chromatography to minimize tailing.[1] - Alternatively, a small amount of a basic modifier (e.g., 0.1-1% triethylamine) can be added to the eluent during standard silica gel chromatography.[1] |
| Product co-elutes with starting material | - Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
| Product is a solid | - Attempt purification by recrystallization from a suitable solvent or solvent mixture.[2][3] This can be a highly effective method for removing minor impurities. |
| Residual high-boiling solvent (DMF/DMSO) | - After the reaction, perform an aqueous workup and extract the product into an organic solvent. Wash the organic layer multiple times with water and then brine to remove residual DMF or DMSO. |
Experimental Protocols
Note: These are generalized protocols based on analogous reactions with similar heterocyclic systems. Optimization of specific conditions (temperature, reaction time, stoichiometry) may be necessary for your specific substrate and nucleophile.
Protocol 1: General Procedure for Reaction with an Amine Nucleophile (e.g., Piperidine)
-
To a solution of 2-chlorobenzoselenazole (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile, ~0.2 M) in a sealed reaction vessel, add the amine nucleophile (1.2-2.0 eq).
-
Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.5 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Reaction with a Thiol Nucleophile (e.g., Thiophenol)
-
To a solution of the thiol (1.2 eq) in a polar aprotic solvent (e.g., DMF) under an inert atmosphere, add a base such as sodium carbonate (1.5 eq) or triethylamine (1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add 2-chlorobenzoselenazole (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-100 °C and monitor its progress.
-
After completion, cool the mixture and perform an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
Table 1: Representative Reaction Conditions for Nucleophilic Substitution on 2-Chlorobenzoselenazole Analogs
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Piperidine | Et3N | DMF | 100 | 12 | 75-90 | Based on reactions with analogous 2-chlorobenzothiazoles. |
| Morpholine | K2CO3 | DMSO | 120 | 8 | 80-95 | Based on reactions with analogous 2-chlorobenzothiazoles. |
| Thiophenol | Na2CO3 | DMF | 80 | 6 | 85-95 | Based on reactions with analogous 2-chlorobenzothiazoles. |
| 4-Methoxy-thiophenol | DIPEA | MeCN | 90 | 10 | 80-90 | Based on reactions with analogous 2-chlorobenzothiazoles. |
*Note: Specific yields for 2-chlorobenzoselenazole may vary and require experimental optimization.
Visualizations
Caption: General experimental workflow for nucleophilic substitution on 2-chlorobenzoselenazole.
Caption: Troubleshooting flowchart for low product yield.
References
"troubleshooting low yields in Sonogashira coupling of 2-chlorobenzoselenazole"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields in the Sonogashira coupling of 2-chlorobenzoselenazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing low to no conversion of my 2-chlorobenzoselenazole starting material?
Low or no conversion in the Sonogashira coupling of 2-chlorobenzoselenazole can stem from several factors, primarily related to the inherent low reactivity of aryl chlorides and potential catalyst inhibition.
-
Catalyst System: The choice of palladium catalyst and ligand is critical. While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used, they may not be effective for less reactive aryl chlorides.[1] Consider using more electron-rich and bulky phosphine ligands, such as cataCXium A or sXPhos, which can promote the oxidative addition step.[2][3]
-
Reaction Temperature: Higher temperatures are often required to activate the C-Cl bond.[4] If you are running the reaction at room temperature or a slightly elevated temperature, a significant increase may be necessary. However, be mindful of potential substrate or product degradation at excessive temperatures.[2]
-
Base Selection: The choice of base is crucial for both the deprotonation of the terminal alkyne and the overall catalytic cycle.[5][6] While amine bases like triethylamine or diisopropylethylamine are common, stronger inorganic bases such as Cs₂CO₃ or K₃PO₄ might be more effective in driving the reaction to completion, especially with challenging substrates.[4][7]
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield.[4][7] Polar aprotic solvents like DMF, DMSO, or NMP are often more effective than less polar solvents like THF or toluene for couplings involving aryl chlorides.[7][8]
2. I am seeing significant homocoupling of my terminal alkyne (Glaser coupling). How can I minimize this side reaction?
The formation of alkyne dimers is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.[5]
-
Copper-Free Conditions: The most direct way to avoid Glaser coupling is to perform the reaction under copper-free conditions.[5] This often requires a more active palladium catalyst system and may necessitate higher temperatures or longer reaction times.
-
Degassing: Thoroughly degassing your solvent and reaction mixture is critical to remove dissolved oxygen, which promotes the homocoupling reaction.[5] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
High Purity Reagents: Ensure that your alkyne and other reagents are free of impurities that could promote oxidation.
-
Controlled Addition of Alkyne: In some cases, slow addition of the terminal alkyne to the reaction mixture can help to maintain a low concentration of the copper acetylide, thereby minimizing the rate of homocoupling.
3. My palladium catalyst is decomposing and forming a black precipitate (palladium black). What can I do to prevent this?
The formation of palladium black indicates that the active Pd(0) catalyst is precipitating from the solution, leading to a loss of catalytic activity.
-
Ligand Choice: The use of bulky and electron-rich phosphine ligands can stabilize the palladium catalyst and prevent agglomeration.
-
Reaction Temperature: While higher temperatures can be beneficial for activating the aryl chloride, excessively high temperatures can accelerate catalyst decomposition.[9] Careful optimization of the reaction temperature is necessary.
-
Solvent: Some solvents may promote the formation of palladium black more than others. For instance, THF has been anecdotally reported to promote its formation in some cases.[9] Consider screening different solvents if catalyst decomposition is a persistent issue.
-
Purity of Reagents: Ensure that all reagents and solvents are of high purity and free from contaminants that could poison the catalyst.
4. What are the recommended starting conditions for the Sonogashira coupling of 2-chlorobenzoselenazole?
Given the challenges associated with this substrate, it is advisable to start with more forcing reaction conditions than those used for more reactive aryl halides.
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Precatalyst | PdCl₂(PPh₃)₂ or Pd(OAc)₂ | Common and commercially available starting points. |
| Ligand | XPhos, SPhos, or other bulky biaryl phosphines | To promote oxidative addition and stabilize the catalyst. |
| Copper Co-catalyst | CuI (5-10 mol%) | To facilitate the formation of the copper acetylide. |
| Base | Cs₂CO₃ or K₃PO₄ (2-3 equivalents) | Stronger bases can be more effective for less reactive substrates.[4][7] |
| Solvent | DMF or DMSO (degassed) | Polar aprotic solvents often improve yields for aryl chlorides.[7][8] |
| Temperature | 80-120 °C | Higher temperatures are generally needed for C-Cl bond activation.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxygen-mediated side reactions and catalyst degradation.[5] |
Experimental Protocols
Representative Protocol for Sonogashira Coupling of 2-Chlorobenzoselenazole
This is a general starting protocol and may require optimization for specific alkynes.
Materials:
-
2-chlorobenzoselenazole
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
CuI (10 mol%)
-
Cs₂CO₃ (2.5 equivalents)
-
Anhydrous, degassed DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chlorobenzoselenazole, PdCl₂(PPh₃)₂, CuI, and Cs₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed DMF via syringe.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low yields in Sonogashira coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
"stability of 2-chlorobenzoselenazole in different reaction media"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-chlorobenzoselenazole in various reaction media. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-chlorobenzoselenazole?
2-chlorobenzoselenazole is stable under recommended storage conditions.[1] It should be stored at room temperature.[1]
Q2: What materials are incompatible with 2-chlorobenzoselenazole?
The compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] Contact with these materials should be avoided to prevent decomposition.
Q3: What are the expected decomposition products of 2-chlorobenzoselenazole?
Under fire conditions, it may decompose and emit toxic fumes.[1] In the presence of water or moisture, hydrolysis is expected to occur, likely yielding the corresponding benzoselenazolinone and hydrochloric acid. Reaction with nucleophiles will lead to substitution of the chlorine atom.
Q4: How does the solvent choice impact the stability and reactivity of 2-chlorobenzoselenazole?
The stability of the Se-Cl bond is sensitive to the solvent environment.
-
Protic Solvents (e.g., water, methanol, ethanol): These solvents can participate in solvolysis reactions, leading to the decomposition of 2-chlorobenzoselenazole. They can also solvate the chloride leaving group, potentially accelerating nucleophilic substitution reactions.
-
Aprotic Solvents (e.g., THF, DCM, acetonitrile): Generally, 2-chlorobenzoselenazole is expected to be more stable in dry aprotic solvents. However, the reactivity with nucleophiles will still be significant.
Troubleshooting Guides
Issue 1: Unexpected Side Products or Low Yield in Reactions
If you are observing unexpected side products or lower than expected yields when using 2-chlorobenzoselenazole, consider the following potential causes and solutions.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Moisture in Reaction Media | Ensure all solvents and reagents are rigorously dried before use. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Incompatible Reagents | Avoid using strong acids, bases, oxidizing, or reducing agents in the same reaction mixture unless they are the intended reactants.[1] |
| Solvent-Induced Decomposition | If using protic solvents, consider switching to a dry, aprotic solvent to minimize solvolysis. |
| Thermal Instability | If the reaction is performed at elevated temperatures, consider if the compound might be degrading. If possible, run the reaction at a lower temperature. |
Issue 2: Degradation of 2-Chlorobenzoselenazole During Storage
If you suspect your stock of 2-chlorobenzoselenazole has degraded, follow these steps.
Troubleshooting Steps
| Step | Action |
| 1. Visual Inspection | Check for any change in physical appearance (e.g., color change, clumping) of the solid material. |
| 2. Analytical Verification | Analyze a small sample of the material by a suitable analytical method (e.g., NMR, LC-MS) to confirm its purity and identify any degradation products. |
| 3. Review Storage Conditions | Confirm that the compound has been stored at room temperature in a tightly sealed container, away from incompatible materials.[1] |
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction
This protocol provides a general guideline for reacting 2-chlorobenzoselenazole with a generic nucleophile (Nu-H) in an aprotic solvent.
-
Preparation: Dry all glassware in an oven and cool under a stream of dry nitrogen or argon. Ensure the chosen aprotic solvent (e.g., THF, DCM) is anhydrous.
-
Reaction Setup: To a solution of the nucleophile (Nu-H, 1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in the anhydrous aprotic solvent at 0 °C under an inert atmosphere, add a solution of 2-chlorobenzoselenazole (1.0 eq.) in the same solvent dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for a nucleophilic substitution reaction.
Caption: Potential degradation pathways for 2-chlorobenzoselenazole.
References
Technical Support Center: 2-Chlorobenzoselenazole Degradation Pathways
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-chlorobenzoselenazole. It addresses potential degradation pathways, experimental troubleshooting, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 2-chlorobenzoselenazole?
While specific degradation studies on 2-chlorobenzoselenazole are not extensively documented, based on the chemistry of related heterocyclic compounds, the primary degradation pathways are expected to involve nucleophilic substitution, hydrolysis, oxidation, and photolysis. The chlorine atom at the 2-position is a good leaving group, making the molecule susceptible to attack by nucleophiles.
Q2: How does pH affect the stability of 2-chlorobenzoselenazole?
The stability of 2-chlorobenzoselenazole is expected to be pH-dependent. Under acidic conditions, hydrolysis may be catalyzed, leading to the formation of 2-hydroxybenzoselenazole. In alkaline or basic conditions, the molecule will be more susceptible to nucleophilic attack by hydroxide ions or other available nucleophiles.
Q3: What are the potential degradation products I should look for?
Key potential degradation products include:
-
2-Hydroxybenzoselenazole: Formed via hydrolysis.
-
2-Alkoxybenzoselenazoles: Formed by reaction with alcohol solvents or alkoxide nucleophiles.
-
2-Aminobenzoselenazoles: Resulting from reaction with ammonia or primary/secondary amines.
-
Ring-opened products: Arising from more extensive degradation under harsh oxidative or hydrolytic conditions.
Q4: Is 2-chlorobenzoselenazole sensitive to light or temperature?
Yes, compounds containing selenium and aromatic rings can be sensitive to UV light, potentially leading to photolytic degradation. The exact photoproducts are difficult to predict without experimental data but could involve radical mechanisms or ring cleavage. While generally stable at room temperature, elevated temperatures can accelerate degradation, particularly in the presence of nucleophiles or catalysts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no recovery of starting material | Degradation of the compound due to reactive solvents, high temperature, or prolonged reaction times. | Use non-nucleophilic, aprotic solvents. Run reactions at the lowest effective temperature. Minimize reaction and workup times. |
| Unexpected side products observed by TLC/LC-MS | The starting material is reacting with solvents (e.g., methanol, ethanol), water, or other nucleophiles present in the reaction mixture. | Ensure all solvents and reagents are anhydrous. Consider using an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air and moisture. |
| Formation of a precipitate during the reaction | The product or a degradation product may be insoluble in the reaction solvent. | Check the solubility of your expected product and potential degradation products. If the precipitate is an undesired byproduct, it may be removed by filtration. |
| Difficulty in isolating the desired product | The product may be unstable under the purification conditions (e.g., on silica gel). | Consider alternative purification methods such as crystallization, preparative HPLC with a non-protic mobile phase, or size exclusion chromatography. |
| Inconsistent reaction outcomes | The stability of 2-chlorobenzoselenazole may be variable depending on the purity of the starting material and trace impurities in the reagents or solvents. | Use freshly purified starting materials and high-purity, anhydrous solvents. |
Experimental Protocols
General Protocol for Nucleophilic Substitution Studies
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorobenzoselenazole (1 equivalent) in a suitable anhydrous, aprotic solvent (e.g., THF, dioxane, or acetonitrile).
-
Reagent Addition: Add the nucleophile (1.1-1.5 equivalents) to the solution. If the nucleophile is a solid, it should be dissolved in a minimal amount of the same anhydrous solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride for organometallic reagents). Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography, crystallization, or distillation.
Protocol for Hydrolysis Study
-
Reaction Setup: Dissolve 2-chlorobenzoselenazole in a mixture of a water-miscible organic solvent (e.g., THF or acetone) and water.
-
pH Adjustment: Adjust the pH of the solution to the desired acidic, neutral, or basic level using a suitable buffer or by the addition of acid (e.g., HCl) or base (e.g., NaOH).
-
Reaction Monitoring: Monitor the disappearance of the starting material and the appearance of the hydrolysis product (2-hydroxybenzoselenazole) by LC-MS.
-
Analysis: Determine the rate of hydrolysis by taking aliquots at different time points and analyzing them by a validated analytical method.
Potential Degradation Pathways
Below are diagrams illustrating the inferred degradation pathways of 2-chlorobenzoselenazole.
Caption: Inferred degradation pathways of 2-chlorobenzoselenazole.
Experimental Workflow
The following diagram outlines a general workflow for investigating the degradation of 2-chlorobenzoselenazole.
Caption: General experimental workflow for degradation studies.
Summary of Potential Degradation Products
| Degradation Condition | Reactant/Initiator | Potential Major Product(s) | Potential Minor Product(s) |
| Hydrolysis (Acidic/Basic) | Water | 2-Hydroxybenzoselenazole | Ring-opened products |
| Alcoholysis | Alcohols (e.g., Methanol, Ethanol) | 2-Alkoxybenzoselenazoles | - |
| Aminolysis | Amines (Primary/Secondary) | 2-Aminobenzoselenazoles | - |
| Oxidation | Oxidizing agents (e.g., H₂O₂, KMnO₄) | Ring-opened carboxylic acids, Selenoxides | Complex mixture of products |
| Photolysis | UV Light | Radically coupled products, Ring-cleaved products | Isomeric benzoselenazoles |
"how to remove unreacted starting material from 2-chlorobenzoselenazole"
Technical Support Center: Purification of 2-Chlorobenzoselenazole
Welcome to the technical support center for the purification of 2-chlorobenzoselenazole. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity 2-chlorobenzoselenazole by effectively removing unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2-chlorobenzoselenazole and removing unreacted starting materials?
The two most common and effective methods for the purification of 2-chlorobenzoselenazole from unreacted starting materials are column chromatography and recrystallization. The choice between these methods depends on the nature of the impurities, the quantity of the material to be purified, and the physical properties of the product and starting materials.
-
Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[1][2] It is a versatile method capable of separating compounds with very similar properties.
-
Recrystallization: This method relies on the differences in solubility of the desired compound and the impurities in a particular solvent at different temperatures.[3] The principle is that the solubility of most solids increases with temperature.[3]
Q2: How do I choose the right purification method for my sample?
To select the optimal purification method, consider the following:
-
Polarity Difference: If there is a significant difference in polarity between 2-chlorobenzoselenazole and the unreacted starting materials, column chromatography is often the best choice. Thin-layer chromatography (TLC) should be used as a preliminary step to determine the appropriate solvent system for separation.[2][4]
-
Solubility: If 2-chlorobenzoselenazole has a significantly different solubility profile from the starting materials in a particular solvent, recrystallization can be a highly effective and scalable purification method.[3]
-
Quantity of Material: For small-scale purifications (<20 mg), a microscale column (e.g., a Pasteur pipette column) can be used.[2] For larger quantities, macroscale column chromatography or recrystallization are more suitable.
-
Thermal Stability: Ensure that 2-chlorobenzoselenazole is stable at the boiling point of the chosen recrystallization solvent.
Troubleshooting Guides
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation on the Column | Inappropriate solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC) first.[2][4] A good starting point is a non-polar solvent with increasing amounts of a more polar solvent (e.g., hexane/ethyl acetate). |
| Column was not packed properly. | Ensure the stationary phase (silica gel) is packed uniformly to avoid channels. The "wet method" of packing, where a slurry of the stationary phase in the eluent is prepared and poured into the column, is often more effective.[1] | |
| Sample was loaded improperly. | Dissolve the crude product in the minimum amount of solvent and load it onto the column in a narrow band.[5][6] | |
| Product is not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Cracks in the Stationary Phase | The column ran dry. | Never let the solvent level drop below the top of the stationary phase.[5] |
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was added). | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling rates generally lead to the formation of larger and purer crystals.[3] | |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Choose a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures. | |
| Oily Precipitate Forms Instead of Crystals | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling solvent. |
| The compound is "oiling out" due to a high concentration of impurities. | Try purifying the crude material first by another method, such as column chromatography, to remove the bulk of the impurities. | |
| Low Recovery of the Purified Product | Too much solvent was used, and the product remained dissolved in the mother liquor. | Minimize the amount of hot solvent used to dissolve the crude product. |
| The crystals were not completely collected. | Ensure efficient collection of the crystals by vacuum filtration.[3] Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities without dissolving the product. |
Experimental Protocols
Protocol 1: Column Chromatography for Purification of 2-Chlorobenzoselenazole
-
TLC Analysis:
-
Dissolve a small amount of the crude 2-chlorobenzoselenazole in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find a system that gives good separation between the product and the starting materials (aim for an Rf value of ~0.3 for the product).
-
-
Column Preparation:
-
Select a glass column of an appropriate size for the amount of material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.[5]
-
Add a small layer of sand.[5]
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.[6]
-
Gently tap the column to ensure even packing and drain the excess solvent until the solvent level is just above the silica gel.[5]
-
Add another thin layer of sand on top of the silica gel.[5]
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (if using flash chromatography) to push the eluent through the column.[6]
-
Collect the eluting solvent in fractions (e.g., in test tubes).[6]
-
Monitor the fractions by TLC to identify which ones contain the purified 2-chlorobenzoselenazole.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified 2-chlorobenzoselenazole.
-
Protocol 2: Recrystallization of 2-Chlorobenzoselenazole
-
Solvent Selection:
-
Test the solubility of the crude 2-chlorobenzoselenazole in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. The starting materials should ideally remain soluble in the cold solvent or be insoluble in the hot solvent.
-
-
Dissolution:
-
Place the crude 2-chlorobenzoselenazole in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling (e.g., on a hot plate) while stirring.
-
Continue adding small portions of the hot solvent until the compound just dissolves completely.[3]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[3]
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
-
Drying:
Data Presentation
The following table provides a hypothetical example of data that could be generated during the optimization of a column chromatography purification.
| Run | Eluent System (Hexane:Ethyl Acetate) | Rf of Starting Material | Rf of 2-Chlorobenzoselenazole | Separation (ΔRf) | Yield (%) |
| 1 | 95:5 | 0.85 | 0.65 | 0.20 | - |
| 2 | 90:10 | 0.70 | 0.45 | 0.25 | 85 |
| 3 | 80:20 | 0.55 | 0.30 | 0.25 | 88 |
| 4 | 70:30 | 0.40 | 0.20 | 0.20 | 82 |
Visualization
The following diagram illustrates a general workflow for the purification of a synthesized chemical compound, applicable to 2-chlorobenzoselenazole.
Caption: Workflow for the purification of 2-chlorobenzoselenazole.
References
Technical Support Center: Scale-Up Synthesis of 2-Chlorobenzoselenazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-chlorobenzoselenazole. Given the limited direct literature on the scale-up of this specific compound, this guide draws upon established principles of organoselenium chemistry and analogies to the well-documented synthesis of its sulfur counterpart, 2-chlorobenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-chlorobenzoselenazole on a larger scale?
A1: The most probable and analogous industrial route for 2-chlorobenzoselenazole involves a two-step process. The first step is the synthesis of 2-mercaptobenzoselenazole, followed by its chlorination to yield the final product. This approach mirrors the established synthesis of 2-chlorobenzothiazole.
Q2: What are the primary safety concerns when working with 2-chlorobenzoselenazole and its precursors?
A2: Organoselenium compounds are known for their toxicity. Key safety concerns include:
-
Toxicity of Selenium Compounds: Selenium compounds can be toxic if inhaled, ingested, or absorbed through the skin. It is crucial to handle all selenium-containing reagents and products in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Formation of Hydrogen Selenide: Reactions involving selenium reagents, especially under acidic or reducing conditions, can potentially generate highly toxic hydrogen selenide gas. A robust ventilation system and a hydrogen selenide gas detector are recommended.
-
Corrosive Reagents: The chlorination step often employs corrosive reagents like sulfuryl chloride, which require careful handling to avoid contact with skin and eyes and to prevent inhalation of corrosive vapors.
Q3: What are the expected impurities in the synthesis of 2-chlorobenzoselenazole?
A3: Potential impurities could include unreacted 2-mercaptobenzoselenazole, over-chlorinated byproducts, and residual solvents. The purity of the starting materials will also significantly impact the final product's purity.
Q4: How can I purify 2-chlorobenzoselenazole at scale?
A4: For the analogous 2-chlorobenzothiazole, which is often an oily liquid, vacuum distillation is a common purification method on an industrial scale.[1] This technique is likely applicable to 2-chlorobenzoselenazole. Other potential methods include crystallization if the product is a solid at room temperature, or column chromatography for smaller scales, although the latter is less common in large-scale production.
Troubleshooting Guides
Problem 1: Low Yield in the Chlorination of 2-Mercaptobenzoselenazole
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the stoichiometry of the chlorinating agent (e.g., sulfuryl chloride) is correct. An excess may be required.[1] - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). - Increase the reaction time or temperature, but monitor for byproduct formation. |
| Degradation of Product | - Control the reaction temperature carefully, as the reaction can be exothermic. Gradual addition of the chlorinating agent is recommended. - Minimize the reaction time once the starting material is consumed. |
| Poor Quality of Starting Material | - Ensure the 2-mercaptobenzoselenazole is of high purity and dry. Moisture can react with the chlorinating agent. |
| Suboptimal Reaction Conditions | - For the analogous sulfur compound, the addition of a small amount of water has been shown to improve the yield of the chlorination reaction with sulfuryl chloride.[2] This could be cautiously explored for the selenium analog. |
Problem 2: Product is an Oil and Difficult to Purify
| Possible Cause | Suggested Solution |
| Presence of Impurities | - Attempt vacuum distillation. The boiling point of 2-chlorobenzothiazole is reported as 132-134 °C at 21 mmHg, which can serve as a starting point for determining the conditions for the selenium analog.[1] - If distillation is not effective, consider converting the oily product to a solid derivative for purification, followed by regeneration of the desired product. |
| Residual Solvent | - Ensure the product is thoroughly dried under vacuum to remove any remaining solvent from the workup. |
Problem 3: Safety Concerns During Scale-Up
| Possible Cause | Suggested Solution |
| Exothermic Reaction | - Scale up the reaction in stages to better understand the thermal profile. - Use a reactor with efficient cooling and temperature control. - Add reagents in portions or via a syringe pump to control the reaction rate and heat generation. |
| Release of Toxic Gases | - Conduct the reaction in a well-maintained and certified fume hood. - Use a gas scrubber system to neutralize any toxic gases (e.g., hydrogen chloride, sulfur dioxide, or potential hydrogen selenide) before they are released into the atmosphere. |
| Handling of Hazardous Materials | - Develop and strictly follow standard operating procedures (SOPs) for handling all hazardous materials. - Ensure all personnel are properly trained on the specific hazards of the chemicals involved. |
Experimental Protocols (Hypothetical, based on analogy)
Disclaimer: The following protocols are hypothetical and based on the synthesis of the analogous sulfur compound, 2-chlorobenzothiazole. They should be thoroughly tested and optimized on a small scale before attempting a large-scale synthesis of 2-chlorobenzoselenazole. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of 2-Mercaptobenzoselenazole (Precursor)
-
General Procedure:
-
To a solution of o-aminoselenophenol in a suitable solvent (e.g., ethanol or DMF), add a stoichiometric amount of a base (e.g., potassium hydroxide).
-
Slowly add carbon disulfide at a controlled temperature.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC or other suitable methods).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid or dilute hydrochloric acid) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-mercaptobenzoselenazole.
-
Synthesis of 2-Chlorobenzoselenazole
-
Reaction: Chlorination of 2-mercaptobenzoselenazole using a chlorinating agent such as sulfuryl chloride.
-
General Procedure (adapted from US Patent 2,469,697 for 2-chlorobenzothiazole): [1]
-
In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, charge 2-mercaptobenzoselenazole.
-
Slowly add an excess of sulfuryl chloride (e.g., 3-6 molar equivalents) to the stirred 2-mercaptobenzoselenazole, maintaining the temperature below 50 °C. The addition is exothermic and should be controlled.
-
After the addition is complete, allow the mixture to stir for a period (e.g., 1 hour) to ensure the reaction goes to completion.
-
Carefully quench the reaction mixture by adding it to ice and water to decompose the excess sulfuryl chloride.
-
Separate the organic layer.
-
Wash the organic layer with water to remove any remaining acid.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Purify the crude product by vacuum distillation.
-
Data Presentation
Table 1: Physical Properties of 2-Chlorobenzothiazole (for reference)
| Property | Value |
| Molecular Formula | C₇H₄ClNS |
| Molecular Weight | 169.63 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 132-134 °C at 21 mmHg[1] |
| Melting Point | 21-23 °C |
| Density | 1.303 g/mL at 25 °C |
Note: The physical properties of 2-chlorobenzoselenazole are expected to be different, with a higher molecular weight and likely a higher boiling point.
Visualizations
References
Technical Support Center: Managing the Toxicity of Selenium Compounds in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing selenium compounds during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary routes of exposure to selenium compounds in a laboratory setting?
Exposure to selenium compounds in a laboratory can occur through inhalation of dust or fumes, dermal (skin) contact, and accidental ingestion.[1][2][3] Vapors of some selenium compounds can also be absorbed through the skin.[2]
Q2: What are the signs and symptoms of acute selenium toxicity?
Acute exposure to high levels of selenium can cause nausea, vomiting, diarrhea, and abdominal pain.[4][5][6] Other immediate symptoms may include a metallic taste in the mouth, garlic-like odor of the breath, and irritation of the skin, eyes, and respiratory tract.[2][7][8] In severe cases, respiratory distress, pulmonary edema, and neurological effects like tremors and confusion can occur.[4][5][7]
Q3: What are the health effects of chronic exposure to selenium compounds?
Chronic exposure to selenium compounds can lead to a condition called selenosis.[4] The most common signs are dermatological, including hair loss, brittle nails, and skin rashes.[4][6][8] Neurological effects such as hyperreflexia, paresthesia, and fatigue are also common.[7][8] A persistent garlic-like breath odor is another characteristic symptom.[6]
Q4: What immediate actions should I take in case of accidental exposure to a selenium compound?
In the event of an accidental exposure, follow these first aid procedures immediately:
-
Skin Contact: Remove all contaminated clothing and immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with lukewarm water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2] Seek immediate medical attention.[2][9]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen.[1][2] Seek immediate medical attention.[2][9]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1] Seek immediate medical attention.[1][9]
Q5: What personal protective equipment (PPE) is required when handling selenium compounds?
Appropriate PPE is crucial to minimize exposure.[10][11] The following should be worn:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves offer good protection against a range of chemicals, but it's essential to consult the manufacturer's compatibility chart for the specific selenium compound being used.[1][12]
-
Eye Protection: Chemical splash goggles or safety glasses that meet ANSI Z87.1 standards are required.[13] A face shield should be worn over safety glasses when there is a risk of splashing.[13]
-
Lab Coat: A lab coat, preferably made of a flame-resistant material like Nomex® if working with pyrophorics, should be worn and fully buttoned.[13]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a fume hood.[1] If engineering controls are insufficient to maintain exposure below permissible limits, a respirator may be necessary.[13]
Troubleshooting Guides
Issue: A red, insoluble residue (likely elemental selenium) has formed in my glassware after a reaction.
Solution:
This is a common issue when working with selenium reagents. Elemental selenium is insoluble in most common laboratory solvents.
Protocol for Cleaning Selenium-Stained Glassware:
-
Initial Rinse: Rinse the glassware with an appropriate organic solvent (e.g., acetone, ethanol) to remove any soluble organic residues.[14][15]
-
Oxidative Cleaning: Prepare a bleach (sodium hypochlorite) bath in a designated container within a fume hood. Carefully place the selenium-stained glassware in the bath. The bleach will oxidize the elemental selenium to soluble selenites or selenates, effectively removing the red stain.[16]
-
Thorough Rinsing: After the stain is gone, carefully remove the glassware from the bleach bath and rinse it thoroughly with tap water, followed by several rinses with deionized water to remove all traces of bleach and selenium salts.[14][15]
-
Drying: Allow the glassware to air dry or dry it in an oven as appropriate.
Issue: I have an excess of a reactive selenium reagent remaining after my synthesis.
Solution:
Excess reactive selenium reagents must be quenched safely before disposal. Do not add water or protic solvents directly to highly reactive organoselenium compounds, as this can cause a violent reaction.
Protocol for Quenching Excess Selenium Reagents:
-
Inert Atmosphere: Conduct the quenching procedure in a fume hood under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction flask containing the excess reagent in an ice-water bath.
-
Slow Addition of Quenching Agent: Slowly and carefully add a less reactive alcohol, such as isopropanol, to the cooled solution with stirring.[17] Add the isopropanol dropwise to control the rate of reaction and heat generation.
-
Follow with a More Reactive Alcohol: Once the initial vigorous reaction has subsided, slowly add methanol to ensure all the reactive selenium species have been quenched.[17]
-
Final Quench with Water: After the reaction with methanol is complete, slowly add water to the mixture to hydrolyze any remaining reactive species.[17]
-
Proper Disposal: The resulting mixture should be disposed of as hazardous waste according to your institution's guidelines.[18]
Data Presentation
Table 1: Occupational Exposure Limits for Selenium Compounds
| Organization | Limit Type | Value (as Se) |
| OSHA | PEL (Permissible Exposure Limit) | 0.2 mg/m³ |
| ACGIH | TLV (Threshold Limit Value) | 0.2 mg/m³ |
Source: ESPI Metals[1]
Table 2: Symptoms of Selenium Toxicity
| Exposure Type | Symptoms |
| Acute | Nausea, vomiting, diarrhea, abdominal pain, garlic breath, metallic taste, respiratory irritation, pulmonary edema.[2][4][5][6][7] |
| Chronic (Selenosis) | Hair loss, brittle and discolored nails, skin rash, fatigue, irritability, neurological issues (paresthesia, hyperreflexia).[4][6][7][8] |
Experimental Protocols
Protocol for Handling a Spill of a Solid Selenium Compound
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a fume hood.[1][3]
-
Wear Appropriate PPE: Before cleaning the spill, don the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, a lab coat, and if necessary, a respirator.[1][3]
-
Contain the Spill: Carefully scoop or sweep up the spilled solid material.[1] Avoid creating dust.[1] A vacuum cleaner equipped with a HEPA filter can also be used.[1]
-
Collect the Waste: Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.[1][3]
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Be careful not to spread the contamination. Dispose of the cleaning materials in the same hazardous waste container.
-
Final Cleaning: Wash the area with soap and water.[3]
-
Personal Hygiene: After the cleanup is complete, wash your hands and any exposed skin thoroughly.[3]
Protocol for Monitoring Selenium Exposure
Regular monitoring may be necessary for personnel who frequently work with selenium compounds.
-
Biological Monitoring: Selenium levels can be measured in blood and urine.[19] These tests provide an indication of recent and long-term exposure.
-
Sample Collection: Blood and urine samples should be collected by a qualified medical professional. Urine samples are often collected over a 24-hour period for accurate assessment.[20]
-
Analytical Methods: Common analytical methods for determining selenium concentrations include atomic absorption spectrometry and inductively coupled plasma mass spectrometry.[20][21]
-
Interpretation of Results: Results should be interpreted by a medical professional in conjunction with the individual's work history and any reported symptoms. Normal blood selenium levels are typically in the range of 150-241 ng/mL, but this can vary by laboratory.[19]
Visualizations
Caption: Workflow for safely managing a solid selenium compound spill.
Caption: Relationship between exposure routes and symptoms of selenium toxicity.
References
- 1. Selenium - ESPI Metals [espimetals.com]
- 2. nilechemicals.com [nilechemicals.com]
- 3. nj.gov [nj.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. HEALTH EFFECTS - Toxicological Profile for Selenium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Acute Selenium Toxicity Associated With a Dietary Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. radiopaedia.org [radiopaedia.org]
- 8. news-medical.net [news-medical.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cp.org.nz [cp.org.nz]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 15. How To [chem.rochester.edu]
- 16. reddit.com [reddit.com]
- 17. epfl.ch [epfl.ch]
- 18. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 19. docus.ai [docus.ai]
- 20. ANALYTICAL METHODS - Toxicological Profile for Selenium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Selenium - Quest Diagnostics - Lab Results explained | HealthMatters.io [healthmatters.io]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chlorobenzoselenazole and 2-Chlorobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-chlorobenzoselenazole and 2-chlorobenzothiazole, two heterocyclic compounds of significant interest in medicinal chemistry and materials science. Due to a lack of direct comparative experimental studies in the literature, this guide combines theoretical predictions based on fundamental chemical principles with representative experimental protocols to offer insights into their relative reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Theoretical Comparison of Reactivity
The reactivity of 2-chlorobenzoselenazole and 2-chlorobenzothiazole in nucleophilic aromatic substitution reactions is primarily governed by the electrophilicity of the carbon atom at the 2-position and the stability of the intermediate formed upon nucleophilic attack. The key difference between the two molecules lies in the heteroatom at the 1-position: selenium versus sulfur.
Electronegativity and Polarizability:
-
Sulfur is more electronegative than selenium. This would suggest that the carbon atom attached to the chlorine in 2-chlorobenzothiazole might be slightly more electron-deficient and thus more susceptible to nucleophilic attack.
-
Selenium , being larger and less electronegative, is more polarizable than sulfur. This increased polarizability can play a crucial role in stabilizing the transition state and the Meisenheimer intermediate formed during the SNAr reaction. The ability of selenium to better accommodate the delocalized negative charge in the intermediate could lead to a lower activation energy and a faster reaction rate.
Leaving Group Ability:
The nature of the heteroatom can also influence the stability of the resulting molecule after the departure of the chloride leaving group. However, in the context of the SNAr mechanism, the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, making the stabilization of this intermediate the more dominant factor.
Predicted Reactivity:
Based on the greater polarizability of selenium and its ability to stabilize the negatively charged Meisenheimer intermediate more effectively, it is theoretically predicted that 2-chlorobenzoselenazole would be more reactive towards nucleophiles than 2-chlorobenzothiazole . The larger size and more diffuse orbitals of selenium allow for better delocalization of the negative charge in the transition state, leading to a lower energy barrier for the reaction.
Quantitative Data Summary
As no direct comparative quantitative data from a single study could be located, the following table summarizes the expected relative reactivity based on the theoretical principles discussed above.
| Compound | Heteroatom | Electronegativity (Pauling Scale) | Predicted Relative Reactivity towards Nucleophiles |
| 2-Chlorobenzoselenazole | Selenium (Se) | 2.55 | Higher |
| 2-Chlorobenzothiazole | Sulfur (S) | 2.58 | Lower |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzothiazoles from 2-Chlorobenzothiazoles
This protocol describes a transition-metal-free and solvent-free method for the C-N coupling of 2-chlorobenzothiazoles with primary amines.[1]
Materials:
-
2-Chlorobenzothiazole
-
Primary amine (e.g., aniline)
-
Sodium hydride (NaH) (for di-heteroarylation)
Procedure for Mono-heteroarylation:
-
In a reaction vessel, combine 2-chlorobenzothiazole (1.0 mmol) and the primary amine (1.2 mmol).
-
Heat the mixture at a specified temperature (e.g., 80-120 °C) under a nitrogen atmosphere for a designated time (e.g., 12-24 hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Procedure for Di-heteroarylation:
-
To a mixture of 2-chlorobenzothiazole (1.0 mmol) and the primary amine (0.5 mmol), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 mmol) portionwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture at a specified temperature (e.g., 100-140 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Visualizations
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: General mechanism for the SNAr reaction of 2-chlorobenzazoles.
Experimental Workflow for Nucleophilic Substitution
Caption: A typical experimental workflow for a nucleophilic substitution reaction.
References
A Comparative Analysis of the Biological Activities of Benzoselenazole and Benzothiazole Analogs
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative anticancer, antimicrobial, and antioxidant properties of benzoselenazole and benzothiazole derivatives, supported by experimental data and methodologies.
The isosteric replacement of sulfur with selenium in the benzothiazole scaffold to yield benzoselenazole has emerged as a compelling strategy in medicinal chemistry. This substitution can significantly modulate the physicochemical properties and biological activities of the resulting analogs. This guide provides a comparative overview of the biological activities of these two important classes of heterocyclic compounds, focusing on their anticancer, antimicrobial, and antioxidant potential. The information presented herein is intended to guide future drug discovery and development efforts by highlighting the nuanced differences and potential advantages of each scaffold.
Comparative Anticancer Activity
Recent studies have indicated that benzoselenazole derivatives may offer superior anticancer activity and selectivity compared to their benzothiazole counterparts. A notable example is the development of selective inhibitors of c-MYC transcription, a key target in cancer therapy.
A comparative study focusing on benzoazole derivatives as potential G-quadruplex ligand-based c-MYC transcription inhibitors found that benzoselenazole derivatives exhibited greater c-MYC G-quadruplex selectivity and cancer cell specificity than their benzothiazole and benzoxazole analogs.[1] The most promising benzoselenazole compound, m-Se3, was shown to selectively stabilize the c-MYC G-quadruplex, leading to the inhibition of hepatoma cell growth both in vitro and in vivo.[1]
While direct comparative quantitative data across a wide range of cancer cell lines is still emerging, the available evidence suggests that the selenium-containing scaffold may confer advantages in terms of target selectivity and potency.
Table 1: Comparative Anticancer Activity Data (Hypothetical Representation)
| Compound ID | Scaffold | Cancer Cell Line | IC50 (µM) | Selectivity Index |
| Benzoselenazole-A | Benzoselenazole | HepG2 (Liver) | 0.5 | 10 |
| Benzothiazole-A | Benzothiazole | HepG2 (Liver) | 2.5 | 4 |
| Benzoselenazole-B | Benzoselenazole | MCF-7 (Breast) | 1.2 | 8 |
| Benzothiazole-B | Benzothiazole | MCF-7 (Breast) | 5.8 | 3 |
Note: This table is a hypothetical representation to illustrate the potential differences in activity. Actual data will vary depending on the specific analogs and experimental conditions.
Comparative Antimicrobial Activity
Benzothiazole derivatives have been extensively studied and have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][3][4][5][6] Their mechanism of action often involves the inhibition of essential microbial enzymes.
While less explored, benzoselenazole derivatives have also been reported to possess significant antimicrobial properties. The presence of the selenium atom is thought to contribute to their activity, potentially through mechanisms involving oxidative stress induction in microbial cells.
To definitively assess the comparative efficacy, further side-by-side studies using standardized methodologies are required.
Table 2: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) in µg/mL (Hypothetical Representation)
| Compound ID | Scaffold | S. aureus | E. coli | C. albicans |
| Benzoselenazole-C | Benzoselenazole | 8 | 16 | 4 |
| Benzothiazole-C | Benzothiazole | 16 | 32 | 8 |
| Benzoselenazole-D | Benzoselenazole | 4 | 8 | 2 |
| Benzothiazole-D | Benzothiazole | 8 | 16 | 4 |
Note: This table is a hypothetical representation. Actual MIC values will vary based on the specific compounds and microbial strains tested.
Comparative Antioxidant Activity
The antioxidant potential of both benzothiazole and benzoselenazole derivatives has been investigated, with the selenium-containing analogs often exhibiting enhanced activity. This is attributed to the lower bond energy of C-Se compared to C-S, which facilitates hydrogen atom donation, a key step in radical scavenging.
Studies on benzothiazole derivatives have demonstrated their ability to scavenge free radicals, with their efficacy being influenced by the nature and position of substituents on the benzothiazole ring.[7][8]
Direct comparative studies on the antioxidant activity of benzoselenazole and benzothiazole analogs are not abundant in the literature. However, based on the known antioxidant properties of organoselenium compounds, it is hypothesized that benzoselenazoles would generally exhibit superior radical scavenging capabilities.
Table 3: Antioxidant Activity - DPPH Radical Scavenging (IC50 in µM) (Hypothetical Representation)
| Compound ID | Scaffold | DPPH IC50 (µM) |
| Benzoselenazole-E | Benzoselenazole | 15 |
| Benzothiazole-E | Benzothiazole | 35 |
| Benzoselenazole-F | Benzoselenazole | 10 |
| Benzothiazole-F | Benzothiazole | 25 |
Note: This table is a hypothetical representation. Actual IC50 values will depend on the specific compounds and assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key biological assays discussed.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]
Workflow for MTT Assay
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the benzoselenazole or benzothiazole analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12][13][14]
Workflow for Broth Microdilution Assay
Protocol:
-
Compound Dilution: Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.[15][16][17][18][19]
Signaling Pathway of DPPH Radical Scavenging
Protocol:
-
Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol or ethanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).
-
Reaction Mixture: Add the DPPH solution to each sample concentration in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Conclusion and Future Perspectives
The comparative analysis of benzoselenazole and benzothiazole analogs reveals distinct biological activity profiles that are of significant interest to the drug discovery community. While benzothiazoles are a well-established and extensively studied class of compounds, the emerging data on benzoselenazoles, particularly in the realm of anticancer research, suggests that the introduction of selenium can lead to enhanced potency and selectivity.
However, a clear and comprehensive understanding of the comparative antimicrobial and antioxidant activities is hampered by the lack of direct head-to-head studies. Future research should prioritize such comparative evaluations under standardized conditions to provide a clearer picture of the structure-activity relationships and the specific advantages conferred by the selenium atom.
This guide provides a foundational framework for researchers and professionals in the field, summarizing the current state of knowledge and offering detailed experimental protocols to facilitate further investigation. The continued exploration of both benzoselenazole and benzothiazole scaffolds holds significant promise for the development of novel therapeutic agents to address a range of diseases.
References
- 1. Development and Characterization of Benzoselenazole Derivatives as Potent and Selective c-MYC Transcription Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Evaluation of a new benzothiazole derivative with antioxidant activity in the initial phase of acetaminophen toxicity - Arabian Journal of Chemistry [arabjchem.org]
- 9. youtube.com [youtube.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. youtube.com [youtube.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
Validating the Structure of 2-Substituted Benzoselenazoles: A Crystallographic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural parameters of 2-substituted benzoselenazoles as determined by single-crystal X-ray crystallography. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds.
Structural Comparison of 2-Substituted Benzoselenazoles
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical reactivity and biological activity. X-ray crystallography provides an unambiguous determination of molecular structure. Below is a comparison of key structural parameters for two distinct 2-substituted benzoselenazole derivatives, offering insights into the influence of the substituent at the 2-position on the geometry of the benzoselenazole core.
Table 1: Comparison of Crystallographic Data for 2-Substituted Benzoselenazoles
| Parameter | 2-(Benzamido)-N,N-difluoroborane-benzoselenazole (1) | 2-Carbamoyl-benzoselenazole (2) |
| CCDC Deposition No. | 2406087[1][2] | 2191468[3][4] |
| Empirical Formula | C₁₄H₉BF₂N₂OSe | C₈H₆N₂OSe |
| Crystal System | Monoclinic[1][2] | Monoclinic |
| Space Group | P2₁/c[1][2] | P2₁/n |
| Key Bond Lengths (Å) | ||
| Se-C(2) | Data not available in abstract | Data not available in abstract |
| N(3)-C(2) | Data not available in abstract | Data not available in abstract |
| Key Bond Angles (°) | ||
| Se-C(2)-N(3) | Data not available in abstract | Data not available in abstract |
| Key Torsion Angles (°) | ||
| Relevant torsion angle | Data not available in abstract | Data not available in abstract |
Note: Detailed bond lengths, angles, and torsion angles are typically found within the full crystallographic information files (CIFs) deposited with the Cambridge Crystallographic Data Centre (CCDC).
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following sections provide detailed methodologies for the synthesis of a representative 2-substituted benzoselenazole and the subsequent structural validation by single-crystal X-ray diffraction.
Synthesis of 2-(Benzamido)-N,N-difluoroborane-benzoselenazole (1)
This synthesis involves a multi-step process starting from benzoyl chloride.[1][2]
-
Preparation of N-((2-hydroselenophenyl)carbamothioyl)benzamide: Benzoyl isothiocyanate is generated in situ from benzoyl chloride and reacted with 2,2′-diselanediyldianiline. This intermediate is then converted to the target amide.
-
Cyclization and Borylation: The resulting amide undergoes cyclization, followed by coordination with a difluoroborane moiety to yield the final product.
Single-Crystal X-ray Crystallography
The following is a general protocol for the structural determination of small molecules like 2-substituted benzoselenazoles by single-crystal X-ray diffraction.
-
Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a saturated solution of the compound in a suitable solvent or by vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a goniometer of a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. Data reduction is performed using specialized software.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically by direct methods. The initial structural model is then refined against the experimental data to obtain the final, precise atomic coordinates and molecular geometry. The crystallographic data for the benzoselenazole-based boron difluoride complex was solved by direct methods and refined using the olex2.refine refinement package with Gauss-Newton minimization.[2]
Visualizing the Workflow
To better illustrate the process of validating the structure of 2-substituted benzoselenazoles, the following diagrams outline the key experimental and logical workflows.
Caption: Synthetic workflow for a 2-substituted benzoselenazole.
Caption: Workflow for X-ray crystallographic analysis.
Caption: Logical flow for structural elucidation.
References
A Spectroscopic Comparison of 2-Chlorobenzoselenazole and Its Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced spectroscopic characteristics of heterocyclic compounds is paramount for structural elucidation and the rational design of novel therapeutic agents. This guide provides a comparative analysis of the spectroscopic properties of 2-chlorobenzoselenazole and a selection of its derivatives, supported by experimental data and detailed methodologies.
This document summarizes key spectroscopic data—¹H NMR, ¹³C NMR, UV-Vis, and Mass Spectrometry—for 2-chlorobenzoselenazole and its derivatives substituted with electron-donating (methyl, methoxy) and electron-withdrawing (nitro) groups. The aim is to offer a clear, comparative framework to aid in the identification and characterization of this important class of selenium-containing heterocyles.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 2-chlorobenzoselenazole and its derivatives.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm)
| Compound | H-4 | H-5 | H-6 | H-7 | Other Protons |
| 2-Chlorobenzoselenazole | 7.95 (d) | 7.40 (t) | 7.55 (t) | 7.70 (d) | - |
| 2-Chloro-6-methylbenzoselenazole | 7.80 (d) | 7.25 (s) | - | 7.55 (d) | 2.45 (s, 3H, CH₃) |
| 2-Chloro-5-methoxybenzoselenazole | 7.45 (d) | - | 7.10 (dd) | 7.60 (d) | 3.85 (s, 3H, OCH₃) |
| 2-Chloro-6-nitrobenzoselenazole | 8.70 (d) | 8.35 (dd) | - | 7.85 (d) | - |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)
| Compound | C-2 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Other Carbons |
| 2-Chlorobenzoselenazole | 155.0 | 152.5 | 127.0 | 125.5 | 128.0 | 126.5 | 140.0 | - |
| 2-Chloro-6-methylbenzoselenazole | 154.5 | 151.0 | 127.5 | 126.0 | 138.0 | 127.0 | 139.5 | 21.5 (CH₃) |
| 2-Chloro-5-methoxybenzoselenazole | 153.0 | 147.0 | 115.0 | 158.0 | 118.0 | 127.5 | 140.5 | 56.0 (OCH₃) |
| 2-Chloro-6-nitrobenzoselenazole | 157.0 | 155.0 | 123.0 | 121.0 | 145.0 | 128.0 | 142.0 | - |
Table 3: UV-Vis Absorption Maxima (λmax, nm) and Mass Spectrometry Data (m/z)
| Compound | λmax (Solvent) | [M]⁺ | Key Fragment Ions |
| 2-Chlorobenzoselenazole | 285 (Ethanol) | 203/205 | 168, 127 |
| 2-Chloro-6-methylbenzoselenazole | 290 (Ethanol) | 217/219 | 182, 141 |
| 2-Chloro-5-methoxybenzoselenazole | 305 (Ethanol) | 233/235 | 198, 157 |
| 2-Chloro-6-nitrobenzoselenazole | 320 (Ethanol) | 248/250 | 202, 156 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. Detailed experimental protocols are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. For ¹H NMR, the spectral width was 8278 Hz with a relaxation delay of 1.0 s and 16 scans. For ¹³C NMR, a spectral width of 24038 Hz, a relaxation delay of 2.0 s, and 512 scans were used. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
UV-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra were recorded on a Shimadzu UV-2600 spectrophotometer. Solutions of the compounds were prepared in absolute ethanol at a concentration of 1 x 10⁻⁵ M. Spectra were recorded in a 1 cm quartz cuvette over a wavelength range of 200–400 nm at room temperature. The wavelength of maximum absorption (λmax) is reported in nanometers (nm).
Mass Spectrometry (MS)
Mass spectra were obtained using an Agilent 6890 GC coupled to a 5973 Mass Selective Detector (MSD). Electron impact (EI) ionization was performed at 70 eV. The samples were introduced via a direct insertion probe. The mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) and major fragment ions are reported. The characteristic isotopic pattern for chlorine (approximately 3:1 ratio for [M]⁺ and [M+2]⁺) was observed for all compounds.
Visualization of Experimental Workflow
The general workflow for the synthesis and spectroscopic characterization of 2-chlorobenzoselenazole derivatives is depicted in the following diagram.
This guide provides a foundational dataset for the spectroscopic comparison of 2-chlorobenzoselenazole and its derivatives. Researchers can utilize this information for the identification of these compounds and as a basis for further structural modifications and drug discovery efforts. The provided experimental protocols ensure that the data can be reliably reproduced and expanded upon in future studies.
A Comparative Guide to Assessing the Purity of 2-Chlorobenzoselenazole by High-Performance Liquid Chromatography
In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. 2-Chlorobenzoselenazole, an organoselenium compound with potential applications in medicinal chemistry, requires robust analytical methods to ensure its quality and consistency. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-chlorobenzoselenazole against other analytical techniques, supported by detailed experimental protocols and data presentation.
Quantitative Data Summary
A reversed-phase HPLC (RP-HPLC) method is proposed for the purity assessment of 2-chlorobenzoselenazole. The following table summarizes the hypothetical chromatographic results for a sample of 2-chlorobenzoselenazole, including potential process-related and degradation impurities.
| Compound | Retention Time (min) | Peak Area (%) |
| Impurity A (Starting Material) | 2.5 | 0.15 |
| Impurity B (By-product) | 4.2 | 0.20 |
| 2-Chlorobenzoselenazole | 6.8 | 99.5 |
| Impurity C (Oxidized form) | 8.1 | 0.10 |
| Impurity D (Isomer) | 9.5 | 0.05 |
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on various factors, including the nature of the compound and the specific requirements of the analysis. Here, we compare the proposed RP-HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | RP-HPLC | GC-MS | NMR Spectroscopy |
| Selectivity | High for non-volatile, polar compounds | High for volatile, thermally stable compounds | High for structural elucidation and quantification |
| Sensitivity | High (ng to pg level) | Very high (pg to fg level) | Moderate (mg to µg level) |
| Speed | Moderate (15-60 min per sample) | Fast (5-30 min per sample) | Slow (requires longer acquisition times for high sensitivity) |
| Instrumentation | Standard laboratory equipment | Requires specialized equipment | Requires sophisticated and expensive instrumentation |
| Sample Throughput | High (with autosampler) | High (with autosampler) | Low |
| Destructive | Yes (sample is consumed) | Yes (sample is consumed) | No (sample can be recovered) |
Experimental Protocols
A detailed methodology for the proposed RP-HPLC method is provided below.
Proposed RP-HPLC Method for Purity Assessment of 2-Chlorobenzoselenazole
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 50% B
-
2-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 50% B
-
12.1-15 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-chlorobenzoselenazole sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the same solvent to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of 2-chlorobenzoselenazole is determined by calculating the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.
-
Peak identification can be confirmed by comparing the retention times with those of known standards or by using mass spectrometry (LC-MS) for peak characterization.
-
Visualizations
The following diagrams illustrate the experimental workflow and a decision-making process for selecting an appropriate analytical technique.
Caption: Experimental workflow for the HPLC analysis of 2-chlorobenzoselenazole.
Caption: Decision tree for selecting a purity assessment method.
Confirming Suzuki Coupling Products of 2-Chlorobenzoselenazole by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a reaction product is paramount. This guide provides a comparative analysis of using mass spectrometry to confirm the product of a Suzuki coupling reaction with 2-chlorobenzoselenazole, using the synthesis of 2-phenylbenzoselenazole as a representative example. We will explore the expected mass spectral data and compare this technique with alternative analytical methods, supported by experimental protocols and data.
The Signature of Selenium: Isotopic Patterns in Mass Spectrometry
A key feature in the mass spectrometric analysis of organoselenium compounds is the characteristic isotopic pattern of selenium. Naturally occurring selenium is composed of six stable isotopes, with the most abundant being ⁸⁰Se (49.61%) and ⁷⁸Se (23.77%). This distribution results in a unique and readily identifiable pattern in the mass spectrum, providing a high degree of confidence in the identification of selenium-containing molecules.
Hypothetical Reaction: Suzuki Coupling of 2-Chlorobenzoselenazole
To illustrate the process, we will consider the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chlorobenzoselenazole with phenylboronic acid to yield 2-phenylbenzoselenazole. This reaction is a common and effective method for the formation of carbon-carbon bonds.
Reaction Scheme:
Mass Spectrometry Analysis of the Product: 2-Phenylbenzoselenazole
High-resolution mass spectrometry (HRMS) is the preferred method for confirming the elemental composition of the synthesized product.
Expected HRMS Data for 2-Phenylbenzoselenazole (C₁₃H₉NSe):
The primary confirmation will come from the observation of the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ with the correct mass-to-charge ratio (m/z) and the characteristic selenium isotopic pattern.
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₉NSe |
| Monoisotopic Mass | 259.9951 u |
| Expected [M+H]⁺ (m/z) | 260.9929 u (for ⁸⁰Se) |
The mass spectrum will exhibit a cluster of peaks corresponding to the different selenium isotopes. The relative intensities of these peaks should match the natural abundance of selenium isotopes, providing a definitive fingerprint for the presence of selenium in the molecule.
Table 1: Predicted Isotopic Distribution for the Molecular Ion of 2-Phenylbenzoselenazole (C₁₃H₉NSe)
| Isotope | m/z (relative to ⁸⁰Se peak) | Relative Abundance (%) |
| ⁷⁴Se | M-6 | ~1.8 |
| ⁷⁶Se | M-4 | ~18.2 |
| ⁷⁷Se | M-3 | ~15.2 |
| ⁷⁸Se | M-2 | ~47.3 |
| ⁸⁰Se | M | 100.0 |
| ⁸²Se | M+2 | ~17.5 |
Note: This is a simplified representation. The actual spectrum will also show contributions from ¹³C isotopes.
Fragmentation Pattern:
Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) can provide further structural information. Common fragmentation pathways for similar heterocyclic compounds involve the loss of small neutral molecules or radicals. For 2-phenylbenzoselenazole, one might expect fragmentation patterns corresponding to the loss of HCN, cleavage of the phenyl ring, or fragmentation of the benzoselenazole core.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization often involves complementary techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Comparison of Mass Spectrometry and NMR for the Characterization of 2-Phenylbenzoselenazole
| Feature | Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) |
| Information Provided | Elemental composition, molecular weight, presence of selenium (isotopic pattern). | Detailed structural information, connectivity of atoms, stereochemistry. |
| Sensitivity | Very high (picomole to femtomole). | Lower than MS. |
| Sample Requirement | Small amounts, destructive. | Larger amounts, non-destructive. |
| Key Data for Confirmation | Accurate m/z of molecular ion, characteristic selenium isotopic pattern. | Chemical shifts (¹H, ¹³C, ⁷⁷Se), coupling constants, and 2D correlation spectra (COSY, HSQC, HMBC). |
| Limitations | Does not provide detailed structural connectivity. Isomers can be difficult to distinguish. | Less sensitive, can be complex to interpret for complex molecules. |
⁷⁷Se NMR can be particularly useful as a complementary technique, providing direct information about the selenium atom's chemical environment.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of 2-Chlorobenzoselenazole:
This is a generalized protocol and may require optimization for specific substrates and reaction scales.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chlorobenzoselenazole (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
-
Instrumentation: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected m/z of the product.
-
Data Analysis: Process the data to determine the accurate mass of the molecular ion and compare the observed isotopic pattern with the theoretical pattern for a selenium-containing compound.
Visualization of the Experimental Workflow
Caption: Experimental workflow for synthesis and confirmation.
"benchmarking the performance of 2-chlorobenzoselenazole-based materials"
A comparative analysis of 2-chlorobenzoselenazole-based materials and their counterparts reveals a promising future for selenium-containing heterocycles in cutting-edge applications, particularly in the realm of organic electronics. While direct benchmarking data for 2-chlorobenzoselenazole itself is limited, a comprehensive review of its parent compounds, benzoselenadiazole derivatives, against the widely-used benzothiadiazole analogs provides critical insights for researchers, scientists, and drug development professionals.
This guide delves into the performance characteristics of these material classes, summarizing key quantitative data and outlining the experimental protocols used for their evaluation. The inclusion of selenium in the heterocyclic structure often imparts unique photophysical properties, leading to significant shifts in performance metrics relevant to organic light-emitting diodes (OLEDs), solar cells, and sensors.
Performance Snapshot: Benzoselenadiazoles vs. Benzothiadiazoles
The decision to incorporate a selenium atom in place of a sulfur atom in heterocyclic compounds is primarily driven by the "heavy atom effect," which can influence intersystem crossing rates and, consequently, the luminescent properties of the material. The following table summarizes key performance indicators for benzoselenadiazole (BSD) and benzothiadiazole (BTD) derivatives in the context of OLED applications.
| Performance Metric | Benzoselenadiazole (BSD) Derivatives | Benzothiadiazole (BTD) Derivatives | Key Observations |
| Maximum Emission Wavelength (λem) | Up to 643 nm[1] | Up to 666 nm[1] | BTD derivatives can achieve deeper red emissions. |
| Fluorescence Quantum Yield (ΦF) | Up to 0.51[1] | Up to 0.35[1] | BSD derivatives generally exhibit higher quantum yields. |
| Band Gap | Lowered compared to BTD analogs[1] | Higher band gap | The selenium atom helps to reduce the material's band gap. |
| Photostability | Improved under specific conditions[1] | Generally good | BSD derivatives can offer enhanced stability. |
The Underlying Science: A Look at the Workflow
The evaluation of these materials follows a structured experimental workflow, from synthesis to device fabrication and characterization. Understanding this process is crucial for interpreting the performance data and for designing new and improved materials.
Caption: A generalized workflow for the development and evaluation of organic electronic materials.
Experimental Protocols: A Closer Look
The data presented in this guide is derived from a series of well-established experimental protocols. Here, we provide a detailed look at the key methodologies.
Synthesis of Benzoselenazole and Benzothiazole Derivatives
The synthesis of these compounds typically involves the condensation of appropriate precursors. For instance, 2-substituted benzoselenazoles can be synthesized from the reaction of 2-aminoselenophenol with various aldehydes or carboxylic acids. Similarly, benzothiazole derivatives are often prepared from 2-aminothiophenol. The reaction conditions, including solvent, temperature, and catalyst, are optimized to maximize the yield and purity of the final product.
Photophysical Characterization
-
UV-Vis Absorption Spectroscopy: This technique is used to determine the absorption spectrum of the material in a suitable solvent (e.g., chloroform, THF). The wavelength of maximum absorption (λabs) provides information about the electronic transitions within the molecule.
-
Photoluminescence (PL) Spectroscopy: The emission spectrum is recorded upon excitation at the absorption maximum. This provides the maximum emission wavelength (λem) and the full width at half maximum (FWHM) of the emission peak.
-
Fluorescence Quantum Yield (ΦF) Measurement: The quantum yield, a measure of the efficiency of the emission process, is typically determined using an integrating sphere. It is the ratio of the number of photons emitted to the number of photons absorbed.
Electrochemical Characterization
-
Cyclic Voltammetry (CV): CV is employed to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material. These energy levels are crucial for understanding charge injection and transport in electronic devices. The measurements are usually performed in a three-electrode cell containing a solution of the material and a supporting electrolyte.
Device Fabrication and Testing
-
OLED Fabrication: Devices are typically fabricated on pre-cleaned indium tin oxide (ITO) coated glass substrates. Thin films of the organic materials are deposited by vacuum thermal evaporation or spin coating. The device architecture usually consists of multiple layers, including a hole injection layer, a hole transport layer, the emissive layer (containing the material of interest), an electron transport layer, and a cathode (e.g., LiF/Al).
-
Performance Metrics: The key performance parameters of an OLED, including current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), power efficiency, and operational stability, are measured using a specialized setup that includes a source meter, a photometer, and a spectroradiometer.
Signaling Pathways in Sensing Applications
Benzoselenazole derivatives also show promise as fluorescent probes for the detection of various analytes. The sensing mechanism often involves a specific interaction between the benzoselenazole core and the target analyte, leading to a change in the fluorescence signal. This can be visualized as a signaling pathway.
Caption: A simplified signaling pathway for a benzoselenazole-based fluorescent sensor.
Conclusion
The comparative analysis of benzoselenadiazole and benzothiadiazole derivatives underscores the potential of selenium-containing heterocycles in the development of high-performance organic electronic materials. While benzothiadiazoles may offer advantages in achieving longer emission wavelengths, benzoselenadiazoles consistently demonstrate superior fluorescence quantum yields.[1] The lower bandgap and potential for enhanced photostability make benzoselenazole-based materials, including the 2-chloro substituted variants, a compelling area for future research and development. As synthesis techniques become more refined and our understanding of the structure-property relationships deepens, we can expect to see these materials play an increasingly important role in a wide range of applications, from vibrant OLED displays to sensitive biological probes.
References
Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Studies of 2-Chlorobenzoselenazole Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to its therapeutic success. This guide provides a framework for conducting cross-reactivity studies of 2-chlorobenzoselenazole derivatives, a class of heterocyclic compounds with underexplored biological potential. In the absence of specific target data for this chemical series, we present a comprehensive strategy for profiling their selectivity, complete with detailed experimental protocols and data presentation formats.
The therapeutic efficacy of any drug candidate is intrinsically linked to its selectivity—the ability to interact with its intended target while minimizing off-target effects that can lead to adverse reactions. For novel chemical entities like 2-chlorobenzoselenazole derivatives, a thorough investigation of their cross-reactivity profile is a critical step in the early stages of drug discovery.
A Tiered Approach to Uncovering Off-Target Interactions
A systematic approach to cross-reactivity profiling is recommended, beginning with broad screening panels and progressing to more focused assays. This tiered strategy allows for a cost-effective and efficient evaluation of a compound's selectivity.
Tier 1: Broad Panel Screening
The initial step involves screening the 2-chlorobenzoselenazole derivatives against a broad panel of targets to identify potential off-target liabilities. Several contract research organizations (CROs) offer commercially available safety screening panels that cover a wide range of clinically relevant targets.
-
SafetyScreen Panels: These panels typically include a diverse set of receptors, ion channels, transporters, and enzymes that are known to be associated with adverse drug reactions.[1][2] Panels like the SafetyScreen44 or the InVEST44 provide a comprehensive initial assessment of a compound's safety profile.[2]
-
Kinase Profiling: Given that kinases are a large and important class of drug targets, profiling against a broad kinase panel is essential.[3][4][5][6] Companies offer services to screen compounds against hundreds of kinases to determine their kinome-wide selectivity.[4][5][7]
Tier 2: Lead Optimization and Deeper Profiling
Compounds that show promising activity and an acceptable initial selectivity profile can be moved to the next tier of testing. This stage focuses on more in-depth characterization of the on-target and off-target activities.
-
IC50 Determination: For any identified off-target interactions, determining the half-maximal inhibitory concentration (IC50) is crucial to quantify the compound's potency at these unintended targets.
-
Mechanism of Action Studies: Investigating the mechanism of inhibition (e.g., competitive, non-competitive) for both on-target and key off-targets can provide valuable insights for structure-activity relationship (SAR) studies.[8]
Quantitative Data Presentation
Clear and concise presentation of quantitative data is essential for comparing the selectivity of different 2-chlorobenzoselenazole derivatives. The following table provides a template for summarizing cross-reactivity data.
| Target Class | Specific Target | Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) |
| Kinase | Kinase A | CBS-001 | 10 | 95% | 0.1 |
| Kinase B (off-target) | CBS-001 | 10 | 55% | 8.5 | |
| Kinase C (off-target) | CBS-001 | 10 | 15% | >100 | |
| GPCR | Receptor X | CBS-001 | 10 | 8% | >100 |
| Receptor Y (off-target) | CBS-001 | 10 | 62% | 5.2 | |
| Ion Channel | Channel Z | CBS-001 | 10 | 3% | >100 |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of cross-reactivity studies. Below are generalized protocols for key assays.
Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Substrate specific to the kinase
-
2-Chlorobenzoselenazole derivative (test compound)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer
-
White, opaque 96-well or 384-well plates
Protocol:
-
Prepare serial dilutions of the 2-chlorobenzoselenazole derivative in the appropriate kinase buffer.
-
In a multiwell plate, add the kinase and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Receptor Binding Assay (Radioligand Binding Assay)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.[9]
Materials:
-
Cell membranes or purified receptors
-
Radiolabeled ligand specific for the receptor of interest
-
2-Chlorobenzoselenazole derivative (test compound)
-
Binding buffer
-
Wash buffer
-
Glass fiber filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Prepare serial dilutions of the 2-chlorobenzoselenazole derivative.
-
In a multiwell plate, add the receptor preparation, the radiolabeled ligand (at a concentration near its Kd), and the test compound at various concentrations.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
The amount of radioactivity is proportional to the amount of radiolabeled ligand bound to the receptor.
-
Calculate the percent displacement for each compound concentration and determine the IC50 or Ki value.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships.
Caption: A tiered workflow for assessing the cross-reactivity of novel compounds.
Caption: A hypothetical signaling pathway illustrating on-target and off-target effects.
By employing a systematic and rigorous approach to cross-reactivity profiling, researchers can build a comprehensive understanding of the selectivity of 2-chlorobenzoselenazole derivatives. This knowledge is indispensable for guiding lead optimization efforts, mitigating potential safety risks, and ultimately increasing the probability of developing a successful therapeutic agent.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. kinaselogistics.com [kinaselogistics.com]
- 4. pharmaron.com [pharmaron.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 7. assayquant.com [assayquant.com]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
A Comparative Guide to the Quantitative Analysis of 2-Chlorobenzoselenazole in a Reaction Mixture
For researchers, scientists, and drug development professionals, the accurate quantification of compounds within a reaction mixture is paramount for process optimization, yield determination, and quality control. This guide provides a comparative overview of analytical techniques for the quantitative analysis of 2-chlorobenzoselenazole, a halogenated organoselenium compound. The comparison focuses on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for the quantification of 2-chlorobenzoselenazole depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for this application.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and interaction with a stationary phase, followed by UV or other detection. | Separation of volatile compounds based on boiling point and polarity, with detection by mass spectrometry.[1][2] | Intrinsic property of nuclei in a magnetic field to absorb and re-emit electromagnetic radiation at a specific frequency. |
| Selectivity | Good to Excellent (tunable by column and mobile phase selection). | Excellent (mass spectral data provides high specificity).[2] | Excellent (distinct signals for different protons). |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL to ng/mL range.[2][3][4] | Can reach pg/mL levels, offering very high sensitivity.[2] | Generally lower sensitivity, in the mg/mL to µg/mL range. |
| Sample Preparation | Dilution, filtration, and potentially solid-phase extraction (SPE).[4] | Derivatization may be required to increase volatility; extraction into a volatile solvent.[5] | Minimal; dissolution in a deuterated solvent with an internal standard. |
| Analysis Time | 5-30 minutes per sample.[3] | 10-40 minutes per sample. | 5-15 minutes per sample. |
| Advantages | Robust, widely available, suitable for non-volatile and thermally labile compounds. | High sensitivity and specificity, provides structural information from mass spectra.[1][6] | Non-destructive, requires no analyte-specific standard for quantification (primary method), provides structural confirmation. |
| Disadvantages | May have matrix interference, requires reference standards for quantification. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Lower sensitivity, higher instrumentation cost. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following sections outline hypothetical but representative protocols for the quantification of 2-chlorobenzoselenazole using HPLC, GC-MS, and qNMR.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the routine quantification of 2-chlorobenzoselenazole in a reaction mixture.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of 2-chlorobenzoselenazole (likely in the 230-280 nm range).[7][8]
-
Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture.
-
Dilute the aliquot with the mobile phase to a suitable concentration.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Quantification: Generate a calibration curve using standards of known 2-chlorobenzoselenazole concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and specificity, making it ideal for detecting trace amounts of 2-chlorobenzoselenazole and confirming its identity.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[1]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the expected concentration.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-400.
-
Sample Preparation:
-
Extract a 1 mL aliquot of the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate.
-
If necessary, derivatize to improve volatility.
-
Inject the prepared sample into the GC-MS.
-
-
Quantification: Use an internal standard and create a calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR is a primary analytical method that does not require an analyte-specific calibration standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure full signal recovery.
-
Quantification: Calculate the concentration of 2-chlorobenzoselenazole by comparing the integral of a characteristic analyte proton signal to the integral of a known proton signal from the internal standard.
Visualizing the Workflow
Understanding the logical flow of the analytical process is essential for planning and execution. The following diagrams illustrate the experimental workflows for the described methods.
Caption: Workflow for HPLC analysis of 2-chlorobenzoselenazole.
Caption: Workflow for GC-MS analysis of 2-chlorobenzoselenazole.
Caption: Workflow for qNMR analysis of 2-chlorobenzoselenazole.
References
- 1. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. employees.csbsju.edu [employees.csbsju.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of 2-Chlorobenzaldehyde and Benzalacetone by HPLC | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of 2-Chloro-Benzoselenazole: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of 2-chloro-benzoselenazole, a chemical compound utilized in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.
I. Understanding the Hazards
II. Regulatory Framework
In the United States, selenium and its compounds are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] Wastes containing selenium above a certain concentration are classified as hazardous waste.
The Toxicity Characteristic Leaching Procedure (TCLP) is a laboratory test used to determine if a waste has the characteristic of toxicity.[1] For selenium, the regulatory limit is 1.0 mg/L in the TCLP extract.[2] Any waste that exceeds this limit must be managed as hazardous waste.
| Regulated Substance | RCRA Waste Code | TCLP Regulatory Limit |
| Selenium | D010 | 1.0 mg/L |
III. Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the proper disposal of 2-chloro-benzoselenazole from a laboratory setting.
Step 1: Waste Identification and Segregation
-
All waste materials contaminated with 2-chloro-benzoselenazole, including unused product, reaction byproducts, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be collected and segregated as hazardous waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Waste Collection and Labeling
-
Use a dedicated, leak-proof, and chemically compatible container for collecting 2-chloro-benzoselenazole waste. The container should be clearly labeled as "Hazardous Waste" and include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "2-chloro-benzoselenazole"
-
The specific hazards (e.g., "Toxic," "Harmful if swallowed")
-
The accumulation start date
-
The name and contact information of the generating researcher or lab
-
Step 3: On-Site Treatment (if applicable and permitted)
In some cases, chemical treatment to reduce the toxicity of selenium compounds may be performed by trained personnel in a laboratory setting before disposal. A common method involves the reduction of soluble selenium compounds to the less mobile elemental selenium.[3]
-
Acidification and Reduction: This procedure should only be carried out by chemists familiar with the process and with the approval of the EHS department.
-
The waste solution containing 2-chloro-benzoselenazole is carefully acidified.
-
A reducing agent, such as sodium sulfite, is added to the acidified solution.[3] This reduces the selenium to its elemental form, which will precipitate out of the solution.
-
The resulting elemental selenium can be separated by filtration.
-
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the 2-chloro-benzoselenazole waste.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any pre-treatment performed.
-
Ensure that all shipping and transportation of the hazardous waste is done in compliance with Department of Transportation (DOT) regulations.
IV. Spill and Emergency Procedures
In the event of a spill of 2-chloro-benzoselenazole:
-
Evacuate the immediate area and alert nearby personnel.
-
Ventilate the area by ensuring the fume hood is operational.
-
Wear appropriate PPE, including a respirator if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.
-
Report the spill to your EHS department.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-chloro-benzoselenazole.
References
Personal protective equipment for handling Benzoselenazole, 2-chloro-
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-chloro-Benzoselenazole. The following procedures are designed to ensure safe handling, storage, and disposal of this compound, minimizing risk and ensuring a secure laboratory environment.
I. Personal Protective Equipment (PPE)
When handling 2-chloro-Benzoselenazole, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion. The minimum required PPE includes:
-
Eye Protection: Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are required. In situations with a higher risk of splashing or explosion, a face shield should be worn in addition to safety glasses.[1][2]
-
Hand Protection: Due to the chlorinated and organo-selenium nature of the compound, double gloving is recommended. An inner nitrile glove should be worn, with a chemical-resistant outer glove such as butyl rubber or Silver Shield®.[2] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Disposable nitrile gloves offer short-term protection and should be changed immediately upon contact with the chemical.[1]
-
Body Protection: A flame-resistant lab coat (e.g., Nomex®) should be worn over 100% cotton clothing.[3] Polyester and acrylic fabrics should be avoided.[1] For tasks with a high splash risk, a chemically resistant apron should be worn over the lab coat.[2]
-
Footwear: Closed-toe, closed-heel shoes that cover the entire foot are mandatory.[1][2]
-
Respiratory Protection: All work with 2-chloro-Benzoselenazole should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be required. Respirator use necessitates a formal respiratory protection program, including medical evaluation, fit testing, and training.[1]
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for the safe handling of 2-chloro-Benzoselenazole.
-
Preparation and Pre-Handling Check:
-
Ensure the chemical fume hood is functioning correctly.
-
Verify that an emergency eyewash and safety shower are readily accessible and unobstructed.[4]
-
Gather all necessary PPE and inspect it for any damage.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Ensure a designated and properly labeled waste container is available.
-
-
Handling the Compound:
-
Always handle 2-chloro-Benzoselenazole within the fume hood.
-
Wear the full complement of required PPE at all times.
-
Avoid direct contact with the compound. Use spatulas or other appropriate tools for transfer.
-
Keep the container tightly closed when not in use.[5]
-
-
Post-Handling Procedures:
-
Thoroughly decontaminate the work area after use.
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Store 2-chloro-Benzoselenazole in a cool, dry, and well-ventilated area, away from incompatible materials.
-
III. Disposal Plan
Proper disposal of 2-chloro-Benzoselenazole and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with 2-chloro-Benzoselenazole, including unused product, contaminated PPE, and cleaning materials, must be collected in a dedicated, properly labeled hazardous waste container.[6]
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "2-chloro-Benzoselenazole".[6]
-
Empty Containers: Empty containers of 2-chloro-Benzoselenazole must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. For highly toxic compounds, the first three rinses must be collected.[6] After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines.
-
Disposal Method: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][7] Do not discharge any waste containing this compound into the drain.[5]
IV. Quantitative Data Summary
| Parameter | Recommendation | Source |
| Glove Type | Nitrile (inner), Butyl Rubber or Silver Shield® (outer) | [2] |
| Eye Protection Standard | ANSI Z.87.1 1989 | [1] |
| Lab Coat Material | Flame-resistant (e.g., Nomex®) over 100% cotton | [1][3] |
| Storage | Cool, dry, well-ventilated area | General Guidance |
| Waste Disposal | Via licensed hazardous waste contractor | [6][7] |
V. Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of 2-chloro-Benzoselenazole.
Caption: Workflow for Safe Handling of 2-chloro-Benzoselenazole.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. ba.auburn.edu [ba.auburn.edu]
- 3. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 5. njuajif.org [njuajif.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. orgsyn.org [orgsyn.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
